molecular formula C16H17BrClNO B1681534 SKF 83509 CAS No. 90955-43-4

SKF 83509

Katalognummer: B1681534
CAS-Nummer: 90955-43-4
Molekulargewicht: 354.7 g/mol
InChI-Schlüssel: XSWVQBLZJAURQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sch 24518 is a D1 receptor antagonist.

Eigenschaften

CAS-Nummer

90955-43-4

Molekularformel

C16H17BrClNO

Molekulargewicht

354.7 g/mol

IUPAC-Name

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

InChI

InChI=1S/C16H16ClNO.BrH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H

InChI-Schlüssel

XSWVQBLZJAURQF-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Br

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol hydrobromide
Sch 24518
Sch-24518
SK and F 83509
SK and F-83509
SKF-83509

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKF 83509

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83509, a desmethyl analogue of SCH 23390, is characterized primarily as a selective dopamine D1 receptor antagonist. Its mechanism of action is centered on its ability to bind to the D1 receptor with high affinity, thereby blocking the downstream signaling cascades typically initiated by the endogenous ligand, dopamine. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its binding affinity, its established role in the adenylyl cyclase pathway, and its putative effects on phospholipase C signaling. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and drug development efforts.

Introduction

This compound is a pharmacological tool frequently utilized in neuroscience research to investigate the roles of the dopamine D1 receptor. Structurally related to the well-known D1 antagonist SCH 23390, this compound's primary pharmacological identity is that of a competitive antagonist at the D1 receptor subtype. Understanding its precise mechanism of action is critical for the accurate interpretation of experimental results and for its potential application in the development of novel therapeutics targeting the dopaminergic system.

Core Mechanism of Action: Dopamine D1 Receptor Antagonism

The principal mechanism of action of this compound is its competitive antagonism of the dopamine D1 receptor. In its resting state, the D1 receptor, a G protein-coupled receptor (GPCR), is coupled to a heterotrimeric G protein complex consisting of Gαs/olf, Gβ, and Gγ subunits. Upon binding of an agonist, such as dopamine, the receptor undergoes a conformational change, leading to the dissociation of GDP from the Gαs/olf subunit and the binding of GTP. This activates the Gαs/olf subunit, which in turn dissociates from the Gβγ dimer and stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and initiates a cascade of downstream cellular responses.

This compound, as a competitive antagonist, binds to the D1 receptor at the same site as dopamine but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents dopamine from binding and initiating this signaling cascade, thereby inhibiting the production of cAMP.

Binding Affinity

Quantitative data on the binding affinity of this compound for the dopamine D1 receptor has been established through radioligand binding assays.

ReceptorLigandK_i_ (nM)SpeciesTissue/SystemReference
Dopamine D1This compound70.2Not SpecifiedNot Specified[1]
Dopamine D2This compoundNo activityNot SpecifiedNot Specified[1]

Signaling Pathways

Adenylyl Cyclase Pathway

As a D1 receptor antagonist, the primary effect of this compound is the inhibition of the adenylyl cyclase signaling pathway that is stimulated by D1 receptor agonists. By preventing the activation of the Gαs/olf subunit, this compound effectively blocks the agonist-induced increase in intracellular cAMP levels.

D1_Antagonist_Signaling cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gαs/olf-Gβγ D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Dopamine Dopamine (Agonist) Dopamine->D1R Binds & Activates SKF83509 This compound (Antagonist) SKF83509->D1R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Binding_Assay_Workflow start Start prep Prepare cell membranes expressing D1 receptors start->prep incubate Incubate membranes, radioligand, and this compound prep->incubate radioligand Prepare radioligand solution (e.g., [3H]SCH 23390) radioligand->incubate competitor Prepare serial dilutions of this compound competitor->incubate separate Separate bound and free radioligand (filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end cAMP_Assay_Workflow start Start cell_culture Culture cells expressing D1 receptors start->cell_culture pre_incubate Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubate stimulate Stimulate cells with a D1 agonist (e.g., dopamine) pre_incubate->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using ELISA, HTRF, or other methods lyse->detect analyze Analyze data to determine the inhibitory effect of this compound detect->analyze end End analyze->end PLC_Assay_Workflow start Start cell_labeling Label cells with [3H]-myo-inositol start->cell_labeling pre_incubate Pre-incubate cells with varying concentrations of this compound cell_labeling->pre_incubate stimulate Stimulate cells with a potential PLC-activating agonist pre_incubate->stimulate extract_ip Extract inositol phosphates (IPs) stimulate->extract_ip separate_ip Separate different IP species (ion-exchange chromatography) extract_ip->separate_ip quantify_ip Quantify radioactivity in IP fractions separate_ip->quantify_ip analyze Analyze data to determine any effect on IP accumulation quantify_ip->analyze end End analyze->end

References

An In-depth Technical Guide on the Dopamine D1 Receptor Antagonist Properties of SKF 83509

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83509, a desmethyl analogue of the prototypical D1 antagonist SCH 23390, is a selective dopamine D1 receptor antagonist. This document provides a comprehensive technical overview of its pharmacological properties, focusing on its interaction with the dopamine D1 receptor. It includes a compilation of quantitative binding and functional data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals engaged in the study of dopaminergic systems and the development of novel therapeutics targeting the D1 receptor.

Introduction

The dopamine D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, reward, and cognition.[1][2] Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, making it a significant target for drug discovery. This compound has been characterized as a selective antagonist of the D1 receptor, exhibiting high affinity for this receptor subtype with negligible activity at D2 receptors.[3] Its utility as a research tool lies in its ability to selectively block D1-mediated signaling, thereby enabling the elucidation of the specific roles of this receptor in complex neuronal circuits. This guide delves into the core antagonist properties of this compound, presenting key data and methodologies to facilitate its application in a research setting.

Quantitative Pharmacological Data

The antagonist properties of this compound at the dopamine D1 receptor have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data. It is important to distinguish this compound from the structurally related compound SKF 83959, which has a more complex pharmacological profile and is sometimes described as a partial agonist.[4][5]

Table 1: Radioligand Binding Affinity of this compound and Related Compounds

CompoundReceptorRadioligandPreparationKi (nM)Reference
This compound Dopamine D1[3H]SCH 23390Not Specified70.2[3]
SKF 83959Dopamine D1[3H]SCH 23390Rat Striatum2.5 ± 0.2 (K0.5)[4]
SKF 83959Dopamine D2[3H]SpiperoneRat Striatum1100 ± 200 (K0.5)[4]
SKF 38393Dopamine D1Not SpecifiedNot Specified1[6]
SCH 23390Dopamine D1Not SpecifiedNot SpecifiedNot Specified[7]

Table 2: Functional Antagonist Potency of this compound and Related Compounds

CompoundAssayFunctional Response MeasuredCell TypeAntagonized AgonistIC50/pA2Reference
SKF 83959cAMP FormationDopamine-induced cAMP stimulationMonkey and Human Glial CellsDopaminePotent Antagonist[8]
SKF 83959cAMP ProductionAgonist-induced cAMP elevationCHO cells expressing human D1 receptorsSKF 83959 (as partial agonist)Blocked by SCH 23390 (10 µM)[4]

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway and Antagonism by this compound

The canonical signaling pathway of the dopamine D1 receptor involves its coupling to the Gαs/olf G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of D1 receptor activation. This compound, as a competitive antagonist, binds to the D1 receptor at the same site as dopamine but does not activate it. By occupying the receptor, it prevents dopamine from binding and initiating the signaling cascade.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Dopamine Dopamine Dopamine->D1R Binds & Activates SKF_83509 This compound SKF_83509->D1R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response

Caption: Dopamine D1 receptor signaling and antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[9][10] The following diagram illustrates a typical workflow for a competitive binding assay to determine the Ki of this compound for the D1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from rat striatum or cells expressing D1R) Incubation Incubate Membranes, Radioligand, and this compound at a defined temperature and time Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]SCH 23390) Radioligand_Prep->Incubation Compound_Prep Serial Dilutions of This compound Compound_Prep->Incubation Filtration Rapid Filtration through GF/C filters to separate bound from free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Scintillation Counting to quantify bound radioactivity Washing->Scintillation Analysis Data Analysis: - Competition Curve - IC50 Determination - Ki Calculation (Cheng-Prusoff) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a synthesized methodology based on standard practices for determining the binding affinity of an unlabeled ligand (this compound) by its ability to compete with a radiolabeled ligand for binding to the D1 receptor.[10][11]

4.1.1. Materials

  • Receptor Source: Membranes prepared from rat striatum or a cell line stably expressing the human dopamine D1 receptor.

  • Radioligand: [3H]SCH 23390 (a D1-selective antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH 23390 or Butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

4.1.2. Procedure

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation, and finally resuspend in assay buffer. Determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes, a fixed concentration of [3H]SCH 23390 (typically at or near its Kd), and assay buffer.

    • Non-specific Binding: Receptor membranes, [3H]SCH 23390, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Receptor membranes, [3H]SCH 23390, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4.1.3. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Antagonist Mode)

This protocol outlines a method to assess the functional antagonist properties of this compound by measuring its ability to inhibit agonist-stimulated cAMP production in cells expressing the D1 receptor.[12][13][14]

4.2.1. Materials

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D1 receptor.

  • Agonist: Dopamine or a selective D1 agonist (e.g., SKF 81297).

  • Test Compound: this compound.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Stimulation Buffer: Typically a serum-free medium or a buffer such as HBSS containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

4.2.2. Procedure

  • Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound (or vehicle control) in stimulation buffer for a specific time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the D1 agonist (typically the EC80 concentration to ensure a robust signal) to the wells already containing this compound.

  • Incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

4.2.3. Data Analysis

  • Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.

  • Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP response.

  • If performing a Schild analysis, construct agonist dose-response curves in the presence of several fixed concentrations of this compound. The dose-ratios can then be used to calculate the pA2 value, which is an estimate of the antagonist's affinity.[15][16]

Conclusion

This compound is a valuable pharmacological tool for the selective antagonism of the dopamine D1 receptor. Its high affinity and selectivity for the D1 receptor over the D2 receptor make it suitable for in vitro and in vivo studies aimed at dissecting the physiological and pathophysiological roles of D1 receptor-mediated signaling. The data and protocols presented in this guide provide a foundational resource for researchers utilizing this compound in their investigations of the dopaminergic system. Careful consideration of the experimental design and data analysis, as outlined herein, is crucial for obtaining robust and reproducible results.

References

The Desmethyl Analogue SKF 83509: A Technical Guide to its Core Relationship with the Potent D1 Antagonist SCH 23390

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological and functional relationship between SKF 83509 and its N-methylated counterpart, SCH 23390, at the dopamine D1 receptor. By examining their binding affinities, functional activities in key signaling pathways, and the experimental methodologies used for their characterization, this document provides a comprehensive resource for professionals in neuroscience and drug development.

Introduction: Structural Relationship and Pharmacological Significance

This compound is the N-desmethyl analogue of SCH 23390, a well-established and highly potent selective antagonist of the dopamine D1 receptor. The removal of the methyl group from the nitrogen atom in the benzazepine core structure of SCH 23390 to yield this compound significantly alters its pharmacological profile. Understanding the nuances of this structure-activity relationship is crucial for the rational design of novel D1 receptor ligands with specific functional outcomes.

Chemical Structures:

  • SCH 23390: (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine[1]

  • This compound: (R)-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Comparative Quantitative Pharmacology

The primary pharmacological distinction between this compound and SCH 23390 lies in their binding affinity and potency at the dopamine D1 receptor. The following tables summarize the available quantitative data for these two compounds.

Table 1: Dopamine D1 Receptor Binding Affinity
CompoundKi (nM)Receptor SourceRadioligandReference
This compound 70.2Not SpecifiedNot Specified[2]
SCH 23390 0.2 - 0.3D1 and D5 subtypesNot Specified[1][3][4]

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism at the Dopamine D1 Receptor - cAMP Pathway
CompoundParameterValueAssay SystemNotesReference
This compound Functional ActivityPartial Agonist (35-50% intrinsic activity vs. Dopamine)Human D1 receptors in CHO or HEK-293 cellsThis partial agonism is blocked by SCH 23390.[5]
SCH 23390 Ki (functional)0.004 µM (4 nM)Dopamine-stimulated adenylate cyclase in rat striatal homogenatesCompetitive antagonist.[6]

IC50: Half-maximal inhibitory concentration. Kb: Equilibrium dissociation constant for an antagonist.

Table 3: Functional Modulation of Dopamine D1 Receptor-Mediated β-Arrestin Recruitment
CompoundParameterObservationAssay SystemNotesReference
SKF 83959 (analogue) Functional ActivityAntagonistDopamine-stimulated β-arrestin recruitmentSKF 83959 is structurally similar to this compound.[7]
SCH 23390 Functional ActivityComplete InhibitionDopamine-stimulated β-arrestin recruitmentFully blocks the recruitment of β-arrestin.[7]

Key Signaling Pathways and Experimental Workflows

The functional activity of this compound and SCH 23390 is primarily assessed through their modulation of two key signaling pathways downstream of the D1 receptor: the Gs/cAMP pathway and the β-arrestin pathway.

Dopamine D1 Receptor - Gs/cAMP Signaling Pathway

Activation of the D1 receptor by an agonist leads to the stimulation of the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). As antagonists, this compound and SCH 23390 block this cascade when initiated by a D1 agonist.

Gs_cAMP_Pathway D1_Agonist D1 Agonist D1R D1 Receptor D1_Agonist->D1R Activates Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression CREB->Gene_Exp Regulates Antagonist This compound or SCH 23390 Antagonist->D1R Blocks

D1 Receptor Gs/cAMP Signaling Pathway
Dopamine D1 Receptor - β-Arrestin Signaling Pathway

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the D1 receptor. This process leads to receptor desensitization, internalization, and can initiate G protein-independent signaling cascades. Antagonists like SCH 23390 prevent this recruitment.

Beta_Arrestin_Pathway D1_Agonist D1 Agonist D1R D1 Receptor D1_Agonist->D1R Activates GRK GRK D1R->GRK Recruits P_D1R Phosphorylated D1 Receptor GRK->D1R Phosphorylates Beta_Arrestin β-Arrestin P_D1R->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling Downstream Signaling (e.g., ERK) Beta_Arrestin->Signaling Initiates Antagonist This compound or SCH 23390 Antagonist->D1R Blocks

D1 Receptor β-Arrestin Pathway
Experimental Workflow: Antagonist Characterization

The following diagram outlines a typical workflow for characterizing the antagonistic properties of compounds like this compound and SCH 23390 at the D1 receptor.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Binding_Assay Radioligand Binding Assay (e.g., [3H]SCH 23390) Competition_Binding Competition Binding with This compound / SCH 23390 Binding_Assay->Competition_Binding Ki_Determination Determine Ki Competition_Binding->Ki_Determination Schild_Analysis Determine IC50 / Kb (Schild Analysis) cAMP_Assay cAMP Accumulation Assay (e.g., HTRF, ELISA) Dose_Response D1 Agonist Dose-Response cAMP_Assay->Dose_Response BetaArrestin_Assay β-Arrestin Recruitment Assay (e.g., BRET, PathHunter) BetaArrestin_Assay->Dose_Response Antagonist_Incubation Incubate with this compound or SCH 23390 Dose_Response->Antagonist_Incubation Antagonist_Incubation->Schild_Analysis

Workflow for D1 Antagonist Characterization

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the dopamine D1 receptor (e.g., rat striatum or HEK293 cells stably expressing human D1 receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a D1-selective radioligand (e.g., [3H]SCH 23390, typically at a concentration near its Kd).

    • Add increasing concentrations of the unlabeled test compound (this compound or SCH 23390).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH 23390 or butaclamol) to a separate set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (Antagonist Mode)

This protocol outlines a typical method to measure the ability of an antagonist to inhibit agonist-stimulated cAMP production.

  • Cell Culture and Plating:

    • Culture cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

    • Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • Pre-incubate the cells with increasing concentrations of the antagonist (this compound or SCH 23390) for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of a D1 agonist (e.g., dopamine or SKF 81297, typically at its EC80 concentration) for a specific time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay.

      • Bioluminescent Reporter Assays (e.g., GloSensor): Utilizes a genetically encoded biosensor that emits light in the presence of cAMP.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP level (or signal) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 of the antagonist.

    • To determine the equilibrium dissociation constant (Kb), perform a Schild analysis by generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.

β-Arrestin Recruitment Assay (Antagonist Mode)

This protocol describes a general method to assess the ability of an antagonist to block agonist-induced β-arrestin recruitment to the D1 receptor.

  • Cell Culture and Transfection:

    • Use a cell line (e.g., HEK293 or U2OS) engineered for a β-arrestin recruitment assay. Common platforms include:

      • Bioluminescence Resonance Energy Transfer (BRET): Co-express the D1 receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

      • PathHunter (Enzyme Fragment Complementation): Co-express the D1 receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing fragment of the enzyme.

    • Plate the cells in an appropriate multi-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of the antagonist (this compound or SCH 23390) for a set time.

    • Add a fixed concentration of a D1 agonist (e.g., dopamine) to induce β-arrestin recruitment.

    • Incubate for a period sufficient for the recruitment to occur (this can be monitored in real-time or as an endpoint measurement).

  • Signal Detection:

    • Measure the signal using a plate reader capable of detecting the specific output of the assay (e.g., luminescence for BRET and PathHunter assays). An increase in signal indicates β-arrestin recruitment.

  • Data Analysis:

    • Plot the signal intensity against the log concentration of the antagonist.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound, as the N-desmethyl analogue of SCH 23390, demonstrates a significantly lower binding affinity for the dopamine D1 receptor. While SCH 23390 is a potent and full antagonist of both Gs/cAMP and β-arrestin signaling pathways, the pharmacological profile of this compound is more complex, exhibiting partial agonism at the Gs/cAMP pathway. The antagonistic properties of a structurally similar compound, SKF 83959, at the β-arrestin pathway suggest that this compound may also act as a biased ligand, preferentially antagonizing β-arrestin recruitment over G protein signaling.

This technical guide provides a foundational understanding of the comparative pharmacology of this compound and SCH 23390. The detailed experimental protocols and signaling pathway diagrams offer valuable tools for researchers and drug development professionals working on dopamine D1 receptor modulation. Further investigation into the precise functional potency of this compound as an antagonist in both cAMP and β-arrestin pathways is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: SKF 83509's Selectivity for Dopamine D1 vs. D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83509, a desmethyl analog of the prototypical D1 antagonist SCH 23390, is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its utility is intrinsically linked to its high selectivity for the D1 receptor over the D2 receptor subtype. This technical guide provides a comprehensive analysis of the D1 versus D2 receptor selectivity of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Data Presentation

The selectivity of this compound is primarily defined by its differential binding affinities for the D1 and D2 dopamine receptors. As a selective D1 antagonist, it exhibits a significantly higher affinity for the D1 receptor, with negligible binding to the D2 receptor at concentrations where it fully occupies D1 receptors.

Compound Receptor Ki (nM) Selectivity (D2 Ki / D1 Ki)
This compoundDopamine D170.2[1]>142
Dopamine D2>10,000

Table 1: Binding Affinities of this compound for Dopamine D1 and D2 Receptors. This table summarizes the reported inhibitor constant (Ki) values for this compound at both receptor subtypes. A higher Ki value indicates lower binding affinity. The selectivity index is calculated as the ratio of the Ki for the D2 receptor to the Ki for the D1 receptor.

Experimental Protocols

The determination of the binding affinities presented above relies on robust and well-established experimental techniques. The following sections detail the typical methodologies employed in the characterization of this compound's receptor selectivity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a competing unlabeled compound (in this case, this compound) to measure its ability to displace the radioligand.

1. Membrane Preparation:

  • Source: Rat striatal tissue, which is rich in both D1 and D2 dopamine receptors, is commonly used.

  • Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes containing the receptors.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction from other cellular components. The final membrane pellet is resuspended in a suitable buffer for use in the binding assay.

2. Competitive Binding Assay Protocol:

  • A constant concentration of a selective D1 or D2 radioligand is incubated with the prepared membrane homogenate.

    • For D1 receptor binding, [3H]-SCH 23390 is a commonly used radioligand.

    • For D2 receptor binding, [3H]-Spiperone or [3H]-Raclopride are frequently employed radioligands.

  • Increasing concentrations of unlabeled this compound are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Adenylyl Cyclase Activity)

Functional assays are crucial to confirm that the binding of a compound to a receptor translates into a biological effect (or lack thereof, in the case of an antagonist). For D1 and D2 receptors, which are coupled to Gs (stimulatory) and Gi (inhibitory) G-proteins respectively, measuring the activity of adenylyl cyclase is a common functional readout.

1. Cell Culture and Treatment:

  • Cells expressing either D1 or D2 receptors (e.g., HEK293 or CHO cells) are cultured.

  • For D1 antagonism, cells are pre-incubated with varying concentrations of this compound before being stimulated with a D1 agonist (e.g., dopamine or SKF 38393).

  • For assessing D2 activity, cells are typically stimulated with forskolin to increase basal cAMP levels, and then treated with a D2 agonist in the presence or absence of this compound.

2. cAMP Measurement:

  • After treatment, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

  • The ability of this compound to inhibit the agonist-induced increase in cAMP (for D1) or to affect the agonist-induced decrease in forskolin-stimulated cAMP (for D2) is quantified. The results are typically expressed as an IC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

D1_D2_Signaling_Pathways Dopamine Receptor Signaling Pathways cluster_D1 D1 Receptor (Gs-coupled) cluster_D2 D2 Receptor (Gi-coupled) D1 D1 Receptor Gs Gs D1->Gs Agonist AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim ATP_cAMP_stim ATP -> cAMP AC_stim->ATP_cAMP_stim PKA_stim PKA Activation ATP_cAMP_stim->PKA_stim D2 D2 Receptor Gi Gi D2->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib ATP_cAMP_inhib ATP ⇥ cAMP AC_inhib->ATP_cAMP_inhib PKA_inhib PKA Inhibition ATP_cAMP_inhib->PKA_inhib

Figure 1: Simplified signaling pathways for D1 and D2 dopamine receptors.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Striatum) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-SCH 23390 or [3H]-Spiperone) Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Figure 2: General experimental workflow for a competitive radioligand binding assay.

Selectivity_Concept Concept of Receptor Selectivity cluster_receptors Dopamine Receptors SKF83509 This compound D1 D1 Receptor SKF83509->D1 High Affinity (Low Ki) Antagonist D2 D2 Receptor SKF83509->D2 Very Low Affinity (High Ki) No Activity

Figure 3: Logical relationship illustrating the selectivity of this compound.

Conclusion

The available data robustly demonstrates that this compound is a highly selective antagonist for the dopamine D1 receptor. Its nanomolar affinity for the D1 receptor, coupled with its negligible interaction with the D2 receptor, makes it an invaluable tool for dissecting the specific roles of D1 receptor signaling in the central nervous system and other tissues. The experimental protocols outlined in this guide provide a framework for the continued characterization of this and other selective ligands, ensuring the generation of reliable and reproducible data in the field of dopamine receptor pharmacology.

References

An In-Depth Technical Guide to the Discovery and Pharmacology of SKF Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of key benzazepine compounds from the SKF (Smith, Kline & French) lineage, with a primary focus on SKF 83959 and a comparative mention of SKF 83566. While the initial query centered on SKF 83509, the available scientific literature points to SKF 83959 as a more extensively studied and pharmacologically complex agent within this class, likely representing the core interest for researchers in dopamine receptor pharmacology. This compound is recognized as a selective D1 dopamine receptor antagonist and a desmethyl analogue of SCH 23390.

Introduction and Historical Context

The benzazepine class of compounds emerged from research efforts to develop selective ligands for dopamine receptors, crucial targets for therapeutic intervention in a range of neuropsychiatric and neurological disorders. Researchers at Smith, Kline & French (now part of GlaxoSmithKline) were instrumental in the synthesis and initial characterization of several of these molecules. These efforts were part of a broader movement in pharmacology to create tool compounds that could dissect the roles of different dopamine receptor subtypes (D1-like and D2-like) and to identify novel therapeutic agents with improved efficacy and side-effect profiles.

Pharmacological Profile of SKF 83959

SKF 83959, or 6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, has been a subject of considerable research due to its unique and, at times, controversial pharmacological profile. Initially explored for its potential in treating Parkinson's disease, its mechanism of action has been debated in the scientific community.

Receptor Binding Affinity

SKF 83959 exhibits a high affinity for D1-like dopamine receptors, with a notable selectivity over D2-like receptors. The compound also shows affinity for other monoamine receptors and transporters, which may contribute to its overall in vivo effects.

Receptor/TransporterSpeciesRadioligandKi (nM)Reference
Dopamine D1Rat[3H]-SCH 233901.18[1][2][3][4][5]
Dopamine D5Rat-7.56[1][2][3][4][5]
Dopamine D2Rat[3H]-N-methylspiperone920[1][2][3][4][5]
Dopamine D3Rat-399[1][2][3][4][5]
α2-AdrenoceptorPrimate-pKi = 6.41[6]
Noradrenaline TransporterPrimate-Moderate Affinity[6]
Functional Activity and Signaling Pathways

The functional activity of SKF 83959 is complex and has been a source of scientific debate.

  • Adenylyl Cyclase Pathway: SKF 83959 is characterized as a partial agonist at the dopamine D1 receptor coupled to Gs/Golf proteins, leading to a submaximal stimulation of adenylyl cyclase and cyclic AMP (cAMP) production compared to full agonists like dopamine.[7][8] In some systems, it can act as an antagonist, blocking the effects of full agonists.[6][9]

  • Phospholipase C Pathway: Early reports suggested that SKF 83959 was a biased agonist, potently stimulating the Gq-protein-coupled phospholipase C (PLC) pathway, leading to phosphoinositide hydrolysis and intracellular calcium mobilization, while antagonizing the adenylyl cyclase pathway.[7] However, subsequent in-depth studies have challenged this view, demonstrating that SKF 83959 does not directly stimulate PLC activity via D1 receptors in heterologous expression systems.[7][8] The proposed mechanism for PLC activation may be indirect or dependent on specific cellular contexts, such as the formation of D1-D2 receptor heterodimers.[10]

  • β-Arrestin Recruitment: SKF 83959 has been shown to be a partial agonist for D1 receptor-mediated β-arrestin recruitment.[7][8]

  • ERK1/2 Signaling: The compound has been demonstrated to activate the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in neuroprotection and synaptic plasticity.[11][12] This activation appears to be mediated through the D1 receptor.[11][12]

SKF83959_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor Gs Gs D1R->Gs Activates Gq Gq (Proposed) D1R->Gq Activates? betaArrestin β-Arrestin D1R->betaArrestin Recruits (Partial) AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates? cAMP cAMP AC->cAMP Generates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates? PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Ca2 Ca²⁺ IP3_DAG->Ca2 Releases? betaArrestin->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation SKF83959 SKF 83959 SKF83959->D1R Partial Agonist

Caption: Proposed signaling pathways of SKF 83959 at the D1 dopamine receptor.

Pharmacological Profile of SKF 83566

SKF 83566 is another benzazepine derivative that acts as a potent D1-like dopamine receptor antagonist. However, a key distinguishing feature of this compound is its concurrent inhibition of the dopamine transporter (DAT).

Receptor and Transporter Binding Affinity
TargetActivityIC50 / KiReference
Dopamine D1 ReceptorAntagonistKi = 1-3 nM[13]
Dopamine Transporter (DAT)Inhibitor (DA uptake)IC50 = 5.7 µM[13][14][15]
Dopamine Transporter (DAT)Inhibitor ([3H]CFT binding)IC50 = 0.51 µM[13][14]
5-HT2 ReceptorAntagonistKi = 11 nM[9][16]
Functional Activity and Signaling Pathways

The primary mechanism of action of SKF 83566 is the blockade of D1 dopamine receptors, thereby inhibiting the downstream signaling cascades, most notably the adenylyl cyclase pathway. Concurrently, its inhibition of DAT leads to an increase in the extracellular concentration and residence time of dopamine. This dual action can complicate the interpretation of in vivo studies, as the effects of D1 receptor blockade may be confounded by the enhanced availability of dopamine, which can act on other dopamine receptor subtypes.

SKF83566_Action cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DAT->Presynaptic D1R D1 Receptor AC_pathway Adenylyl Cyclase Pathway D1R->AC_pathway Stimulates Dopamine_vesicle Dopamine Synaptic_Dopamine Synaptic Dopamine Dopamine_vesicle->Synaptic_Dopamine Release SKF83566 SKF 83566 SKF83566->DAT Inhibits SKF83566->D1R Antagonizes Synaptic_Dopamine->DAT Reuptake Synaptic_Dopamine->D1R Activates

Caption: Dual mechanism of action of SKF 83566 at the dopaminergic synapse.

Detailed Experimental Protocols

The characterization of SKF benzazepine derivatives relies on a suite of standard and advanced pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the affinity (Ki) of the test compound for a specific receptor.

Principle: This assay measures the ability of a non-radioactive test compound (e.g., SKF 83959) to compete with a radiolabeled ligand (e.g., [3H]-SCH 23390 for D1 receptors) for binding to the receptor in a preparation of cell membranes or tissue homogenates.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd value).

    • Add increasing concentrations of the unlabeled test compound.

    • To determine non-specific binding, add a high concentration of a known, potent ligand for the receptor (e.g., unlabeled SCH 23390).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay_setup Assay Setup (Radioligand, Competitor, Membranes) prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.
Adenylyl Cyclase (cAMP) Functional Assay

Objective: To determine the functional effect (agonist, antagonist, or partial agonist) of a test compound on Gs- or Gi-coupled receptors.

Principle: This assay measures the accumulation of cAMP in whole cells or membrane preparations following receptor stimulation. For Gs-coupled receptors like D1, agonists increase cAMP levels, while for Gi-coupled receptors, agonists inhibit forskolin-stimulated cAMP production.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells).

    • Plate the cells into 96-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free media or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of the test compound (e.g., SKF 83959). To test for antagonist activity, add a fixed concentration of a known agonist (e.g., dopamine) along with the test compound.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as those based on:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a fluorescently labeled cAMP tracer and an anti-cAMP antibody.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format.

      • Luminescence-based biosensors (e.g., GloSensor™): In live cells, a genetically encoded luciferase biosensor changes its luminescence output upon binding to cAMP.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

    • For partial agonists, the Emax will be lower than that of a full agonist.

    • For antagonists, the dose-response curve of the agonist will be shifted to the right, and the pA2 or Kb can be calculated.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated receptor.

Principle: This assay quantifies the interaction between the receptor and β-arrestin upon agonist binding. Common methods include Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (e.g., PathHunter).

Detailed Methodology (BRET):

  • Cell Line and Transfection:

    • Use a cell line stably or transiently co-expressing the dopamine receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Assay Procedure:

    • Plate the cells in a white, opaque 96-well plate.

    • Add increasing concentrations of the test compound.

    • Add the luciferase substrate (e.g., coelenterazine h).

  • Detection:

    • Measure the light emission at two wavelengths simultaneously using a plate reader capable of BRET measurements: one corresponding to the donor emission and one to the acceptor emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in the BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax.

ERK1/2 Phosphorylation Assay

Objective: To measure the activation of the ERK1/2 signaling pathway.

Principle: This assay detects the phosphorylation of ERK1/2 at specific threonine and tyrosine residues, which is a hallmark of its activation. Western blotting is a common method for this purpose.

Detailed Methodology (Western Blotting):

  • Cell Culture and Treatment:

    • Culture cells expressing the receptor of interest in 6-well plates.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with the test compound for various time points (e.g., 5, 10, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Express the p-ERK signal as a ratio of the total ERK signal.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine) in specific brain regions of freely moving animals.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. A physiological solution (perfusate) is slowly pumped through the probe, allowing neurotransmitters from the extracellular fluid to diffuse into the perfusate. The collected dialysate is then analyzed.

Detailed Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the desired brain region (e.g., the striatum).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a baseline level of the neurotransmitter.

    • Administer the test compound (e.g., systemically or locally through the probe).

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant.

  • Sample Analysis:

    • Analyze the concentration of the neurotransmitter in the dialysate samples using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis:

    • Calculate the basal neurotransmitter concentration from the pre-drug samples.

    • Express the post-drug concentrations as a percentage of the baseline to determine the effect of the compound on neurotransmitter levels.

Conclusion

The SKF benzazepine derivatives, particularly SKF 83959 and SKF 83566, represent important pharmacological tools for the study of the dopaminergic system. Their complex and distinct pharmacological profiles, elucidated through a variety of in vitro and in vivo experimental techniques, have contributed significantly to our understanding of dopamine receptor function and signaling. This guide provides a foundational understanding of these compounds and the detailed methodologies required for their continued investigation, serving as a valuable resource for researchers in the field of drug discovery and neuropharmacology.

References

Pharmacological Profile of SKF 83509: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacological profile of SKF 83509. Extensive literature searches have revealed limited specific data for this compound. Much of the detailed pharmacological research in this structural class has focused on the related compound, SKF 83959, which exhibits a different and more complex pharmacological profile. Therefore, this guide is based on the available data for this compound and established principles of dopamine D1 receptor antagonism.

Introduction

This compound is a halogenated derivative of the benzazepine chemical class and is characterized as a selective dopamine D1 receptor antagonist. It is a desmethyl analogue of the well-characterized D1 antagonist, SCH 23390. Its utility in research lies in its ability to selectively block the physiological and behavioral effects mediated by the dopamine D1 receptor, thereby aiding in the elucidation of D1 receptor function in various physiological and pathological processes.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited. The primary reported activity is its high affinity and selectivity for the dopamine D1 receptor.

Table 1: Receptor Binding Affinity of this compound

Receptor/TransporterLigandSpeciesTissue/SystemAssay TypeK_i (nM)Reference
Dopamine D1 ReceptorThis compoundNot SpecifiedNot SpecifiedRadioligand Binding70.2[1]
Dopamine D2 ReceptorThis compoundNot SpecifiedNot SpecifiedNot SpecifiedNo activity reported[1]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the dopamine D1 receptor. The D1 receptor is a Gs-coupled GPCR, and its activation by dopamine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the D1 receptor but does not elicit a downstream signaling cascade. Instead, it blocks the binding of dopamine and other D1 agonists, thereby inhibiting the production of cAMP.

D1_Antagonist_Signaling cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D1R Activates SKF83509 This compound SKF83509->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Dopamine D1 Receptor Antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly published. However, based on standard pharmacological practices for studying GPCR antagonists, the following methodologies would be employed.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (K_i) of this compound for the dopamine D1 receptor.

Objective: To determine the concentration of this compound required to inhibit the binding of a specific D1 receptor radioligand by 50% (IC_50), from which the K_i is calculated.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in D1 receptors (e.g., striatum).

  • A selective D1 receptor radioligand (e.g., [³H]-SCH 23390).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding determinator (e.g., a high concentration of a non-labeled D1 antagonist like SCH 23390 or Butaclamol).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).

  • Equilibration: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (D1 Expressing) Incubation Incubation (Reach Equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]-SCH 23390) Radioligand->Incubation SKF83509 This compound (Varying Conc.) SKF83509->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

Workflow for Radioligand Binding Assay.
Functional Assay (Adenylyl Cyclase Activity)

This assay is used to confirm the antagonistic activity of this compound at the D1 receptor.

Objective: To measure the ability of this compound to inhibit the dopamine-stimulated production of cAMP.

Materials:

  • Intact cells expressing the dopamine D1 receptor.

  • Dopamine or another D1 receptor agonist.

  • This compound stock solution.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based).

Procedure:

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor.

  • Stimulation: Add a fixed concentration of a D1 agonist (e.g., dopamine) to stimulate adenylyl cyclase. Include control wells with no agonist (basal) and agonist alone (maximal stimulation).

  • Incubation: Incubate for a sufficient time to allow for cAMP accumulation.

  • Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a suitable detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the concentration of this compound that causes a 50% inhibition of the agonist-stimulated cAMP production (IC_50).

Summary and Conclusion

This compound is a selective dopamine D1 receptor antagonist with a reported K_i of 70.2 nM and no activity at the D2 receptor.[1] Its mechanism of action involves the competitive blockade of dopamine binding to the D1 receptor, thereby inhibiting the Gs-adenylyl cyclase-cAMP signaling pathway. Due to the limited availability of a comprehensive pharmacological profile, further characterization of its binding to other receptors and its functional effects in various assay systems would be beneficial for a more complete understanding of its in vitro and in vivo activities. Researchers utilizing this compound should be mindful of the potential for uncharacterized off-target effects, a common consideration for small molecule inhibitors.

References

An In-depth Technical Guide on the Binding Affinity and Ki Value of SKF 83509

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SKF 83509, a selective dopamine D1 receptor antagonist. The information contained herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound is a desmethyl analogue of SCH 23390 and is recognized for its selective antagonist activity at the dopamine D1 receptor.[1] Understanding its binding affinity and selectivity is crucial for its application as a research tool and for the development of novel therapeutic agents targeting the dopaminergic system. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Quantitative Binding Data

The binding affinity of this compound has been primarily characterized at dopamine receptors. The following table summarizes the key quantitative data available.

Receptor SubtypeKi Value (nM)Notes
Dopamine D1 70.2[1]Selective antagonist
Dopamine D2 No activity reported[1]

Note: There is a notable lack of comprehensive public data regarding the binding affinity of this compound for other receptor families, such as serotonin (5-HT) and adrenergic (α and β) receptors. Much of the available literature focuses on the related but distinct compound, SKF 83959.

Experimental Protocols

General Radioligand Binding Assay Protocol

A generalized workflow for a competitive radioligand binding assay to determine the Ki value of a test compound like this compound is as follows:

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to the target receptor (IC50), and from this, to calculate the inhibition constant (Ki).

Materials:

  • Biological Material: Cell membranes or tissue homogenates expressing the dopamine D1 receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the D1 receptor (e.g., [³H]-SCH 23390).

  • Test Compound: this compound in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled D1 receptor antagonist (e.g., unlabeled SCH 23390) to determine non-specific binding.

  • Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and binding.

  • Filtration Apparatus: A cell harvester or similar filtration system with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes with Radioligand and varying concentrations of this compound prep_membranes->incubate prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubate separate Separate Bound from Free Ligand (Vacuum Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Workflow for a competitive radioligand binding assay.

Key Steps:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). A parallel set of tubes containing the radioligand and a high concentration of an unlabeled ligand is used to determine non-specific binding.

  • Separation: The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The data are then plotted, and the IC50 value is determined using non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways

As a dopamine D1 receptor antagonist, this compound is expected to block the canonical signaling pathway associated with D1 receptor activation. D1 receptors are Gs-coupled, and their activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).

D1 Receptor Signaling Pathway (Antagonized by this compound):

G cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Dopamine Dopamine Dopamine->D1R Activates SKF83509 This compound SKF83509->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates substrates

Antagonistic action of this compound on the D1 receptor signaling pathway.

The effect of this compound on other signaling pathways, such as those involving phospholipase C (PLC), has not been clearly established in the available literature. Studies on the related compound SKF 83959 have explored its effects on PLC, but these findings cannot be directly attributed to this compound due to their distinct pharmacological profiles.

Conclusion

This compound is a valuable pharmacological tool characterized by its selective antagonist activity at the dopamine D1 receptor, with a reported Ki value of 70.2 nM.[1] Its lack of activity at the D2 receptor underscores its selectivity. The primary mechanism of action of this compound is the blockade of the D1 receptor-mediated stimulation of adenylyl cyclase. Further research is warranted to fully elucidate its binding profile across a broader range of neurotransmitter receptors and to detail its specific effects on various intracellular signaling cascades. This will provide a more complete understanding of its pharmacological actions and potential therapeutic applications.

References

Initial In Vitro Characterization of SKF 83509: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83509 is a synthetic compound belonging to the benzazepine chemical class, recognized for its interaction with dopamine receptors. This document provides a comprehensive overview of the initial in vitro characterization of this compound, focusing on its binding affinity, functional antagonism, and the associated signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology and drug development, offering a foundational understanding of this compound's in vitro pharmacological profile. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Binding Affinity Profile

This compound has been characterized as a selective antagonist for the dopamine D1 receptor. The binding affinity of this compound has been determined through radioligand binding assays.

Table 1: Radioligand Binding Affinity of this compound

ReceptorRadioligandPreparationKi (nM)
Dopamine D1[3H]-SCH 23390Not specified in available literature70.2[1]
Dopamine D2Not specifiedNot specified in available literatureNo activity observed[1]

Functional Antagonism

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro characterization of a dopamine receptor ligand like this compound.

Radioligand Binding Assay (for Dopamine D1 Receptor)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine D1 receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • [3H]-SCH 23390 (radioligand).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-SCH 23390 at a concentration near its Kd, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-SCH 23390 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare reagents: - Cell membranes (D1R) - [3H]-SCH 23390 - this compound incubate Incubate mixture prep->incubate Combine filter Filter through glass fiber filters incubate->filter Separate bound/ free radioligand wash Wash filters filter->wash Remove non-specific binding count Scintillation counting wash->count Quantify radioactivity analyze Calculate IC50 and Ki count->analyze Determine affinity

Workflow for a typical radioligand binding assay.

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay is used to determine the functional effect of a compound on the D1 receptor-mediated signaling pathway.

Objective: To determine if this compound acts as an antagonist at the dopamine D1 receptor by measuring its ability to inhibit dopamine-stimulated cAMP production.

Materials:

  • Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Dopamine (agonist).

  • This compound (test compound).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Plate the D1 receptor-expressing cells in a 96-well plate and grow to an appropriate confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of dopamine (typically the EC80) to stimulate cAMP production.

  • Incubation: Incubate for a specific time to allow for cAMP accumulation.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Signaling Pathways

Canonical D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs subunit of the heterotrimeric G protein. Upon agonist binding, the following cascade of events is initiated:

  • G Protein Activation: The activated D1 receptor catalyzes the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various downstream targets, leading to a cellular response.

As an antagonist, this compound is expected to bind to the D1 receptor and prevent this signaling cascade from being initiated by an agonist like dopamine.

G cluster_1 Dopamine D1 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D1R Dopamine D1 Receptor Dopamine->D1R Activates SKF83509 This compound (Antagonist) SKF83509->D1R Inhibits Gas Gαs D1R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Canonical signaling pathway of the dopamine D1 receptor.

Potential for Investigating Biased Signaling

Modern GPCR pharmacology recognizes that ligands can exhibit "biased agonism" or "biased antagonism," where they preferentially modulate a subset of a receptor's signaling repertoire. While the primary pathway for D1 receptors is Gαs-cAMP, they can also signal through other pathways, such as β-arrestin recruitment.

Future in vitro characterization of this compound could involve investigating its effects on these alternative signaling pathways to determine if it exhibits any signaling bias.

G cluster_2 Potential D1 Receptor Signaling Pathways for Investigation Agonist Agonist D1R Dopamine D1 Receptor Agonist->D1R Gas_cAMP Gαs/cAMP Pathway D1R->Gas_cAMP Beta_Arrestin β-Arrestin Recruitment D1R->Beta_Arrestin

Potential signaling pathways for D1 receptor characterization.

Conclusion

This compound is a selective dopamine D1 receptor antagonist with a reported Ki of 70.2 nM and no observed activity at the D2 receptor. Its primary mechanism of action is presumed to be the inhibition of the canonical Gαs-adenylyl cyclase-cAMP signaling pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further in vitro investigation of this compound and other related benzazepine compounds. Future studies should aim to provide quantitative functional data, a comprehensive selectivity profile, and an assessment of potential signaling bias to fully elucidate the in vitro pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for SKF 83509 in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SKF 83509, a selective dopamine D1 receptor antagonist, and its utility in behavioral neuroscience research. Detailed protocols for key behavioral assays are provided to facilitate experimental design and execution.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various central nervous system functions and disorders. As a selective antagonist, it binds to D1 receptors with high affinity, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, dopamine. This allows researchers to probe the specific contributions of D1 receptor signaling to behaviors such as locomotion, learning, memory, and reward. Its selectivity for the D1 receptor over the D2 receptor makes it a precise instrument for dissecting the distinct roles of these two major dopamine receptor subtypes.[1]

Mechanism of Action

This compound is a desmethyl analogue of SCH 23390 and functions as a selective competitive antagonist at the dopamine D1 receptor.[1] In vitro binding assays have demonstrated its high affinity for the D1 receptor, with a reported Ki value of 70.2 nM, while exhibiting no significant activity at dopamine D2 receptors.[1] The D1 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gαs/olf G-protein. Activation of the D1 receptor by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. This compound exerts its effects by binding to the D1 receptor and preventing this signaling cascade from being initiated by dopamine.

While this compound is primarily characterized as a D1 antagonist, a related compound, SKF 83959, has been reported to have more complex pharmacology, including potential partial agonist activity and interactions with D1-D2 receptor heteromers, which can couple to Gq/11 and stimulate phospholipase C (PLC) pathways.[2][3] However, for the purposes of these notes, we will focus on the well-established role of this compound as a selective D1 antagonist that blocks the Gs/olf-cAMP pathway.

Data Presentation

Receptor Binding Affinity
CompoundReceptorKi (nM)SpeciesReference
This compoundDopamine D170.2Not Specified[1]
SKF 83959Dopamine D1~2.5Rat[4]
SKF 83959Dopamine D2~1100Rat[4]
Behavioral Effects (Qualitative Summary)
Behavioral TestEffect of this compound/Related AntagonistsAnimal ModelReference
Locomotor ActivityCan counteract D1 agonist-induced hyperlocomotion.Rat[5]
Amphetamine-Induced HyperlocomotionExpected to attenuate hyperlocomotion.RodentGeneral Knowledge
Novel Object RecognitionMay impair recognition memory, depending on the role of D1 signaling in the specific task parameters.Rodent[6]
Conditioned Place PreferenceCan block the acquisition or expression of preference for a drug-paired environment.RodentGeneral Knowledge
Working Memory (Radial Arm Maze)May impair performance, as D1 receptor signaling is implicated in working memory.Rodent[7][8]

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway Dopamine D1 Receptor Signaling and this compound Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds & Activates SKF_83509 This compound SKF_83509->D1R Binds & Blocks Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Dopamine D1 receptor signaling pathway and its antagonism by this compound.

Experimental_Workflow_Locomotor_Activity Workflow for Amphetamine-Induced Hyperlocomotion Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Habituation Habituate animals to locomotor activity chambers Baseline Record baseline locomotor activity Habituation->Baseline Drug_Prep Prepare this compound and Amphetamine solutions Admin_SKF Administer Vehicle or this compound Drug_Prep->Admin_SKF Baseline->Admin_SKF Pretreatment Pretreatment period Admin_SKF->Pretreatment Admin_Amph Administer Amphetamine Pretreatment->Admin_Amph Record_Activity Record locomotor activity post-amphetamine Admin_Amph->Record_Activity Data_Extraction Extract locomotor data (e.g., distance traveled) Record_Activity->Data_Extraction Stats Statistical analysis (e.g., ANOVA) Data_Extraction->Stats

Caption: General workflow for a study investigating the effect of this compound on amphetamine-induced hyperlocomotion.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a solution of this compound suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents.

Materials:

  • This compound hydrobromide

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO) (optional, if solubility is an issue)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Sterile syringes and needles

Protocol:

  • Determine the required concentration and volume: Based on the desired dose (in mg/kg) and the average weight of the animals, calculate the required concentration of the this compound solution. The final injection volume should be appropriate for the animal model (e.g., 5-10 ml/kg for mice).

  • Weigh the compound: Accurately weigh the required amount of this compound hydrobromide powder.

  • Solubilization:

    • Primary Method (Saline): Add a small volume of sterile saline to the vial containing the this compound powder. Vortex thoroughly until the compound is completely dissolved. Bring the solution to the final required volume with sterile saline.

    • Alternative Method (with DMSO): If this compound is not readily soluble in saline, first dissolve it in a small volume of DMSO (e.g., 5-10% of the final volume). Once dissolved, slowly add sterile saline while vortexing to bring the solution to the final volume. Note that the final concentration of DMSO should be kept low and consistent across all experimental groups, including the vehicle control.

  • Sterilization (Optional but recommended): If the solution is not prepared fresh for each experiment, it can be filter-sterilized using a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the solution protected from light. For short-term storage, 4°C is typically sufficient. For longer-term storage, consult the manufacturer's recommendations; aliquoting and freezing at -20°C or -80°C may be appropriate.

Vehicle Control: The vehicle control solution should be identical to the drug solution but without this compound. If DMSO is used for solubilization, the vehicle must contain the same final concentration of DMSO in saline.

Locomotor Activity Assay: Amphetamine-Induced Hyperlocomotion

Objective: To assess the ability of this compound to antagonize the hyperlocomotor effects of amphetamine, a psychostimulant that increases dopamine release.

Materials:

  • Rodents (mice or rats)

  • Locomotor activity chambers equipped with infrared beams

  • This compound solution and vehicle

  • d-Amphetamine sulfate solution and vehicle (sterile saline)

  • Syringes and needles for injection

Protocol:

  • Habituation: For 2-3 days prior to the experiment, habituate the animals to the locomotor activity chambers for 30-60 minutes each day. This reduces novelty-induced hyperactivity on the test day.

  • Baseline Activity: On the test day, place the animals in the locomotor activity chambers and record their baseline activity for 30-60 minutes.

  • Pretreatment: After the baseline recording, administer this compound or vehicle (i.p. or s.c.). The dose of this compound will need to be determined based on literature review and pilot studies, but a starting range could be 0.01-1.0 mg/kg.

  • Pretreatment Interval: Allow for a pretreatment interval of 15-30 minutes for the drug to be absorbed and reach its site of action.

  • Amphetamine Challenge: Following the pretreatment interval, administer d-amphetamine (e.g., 1-5 mg/kg, i.p. or s.c.) or its vehicle.

  • Data Recording: Immediately after the amphetamine injection, place the animals back in the chambers and record locomotor activity for 60-120 minutes.

  • Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of beam breaks, and time spent moving. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with pretreatment and time as factors) to compare the effects of this compound to the vehicle control group on amphetamine-induced hyperlocomotion.

Novel Object Recognition (NOR) Task

Objective: To evaluate the role of D1 receptor signaling in recognition memory using this compound.

Materials:

  • Rodents (typically rats)

  • Open field arena

  • Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animals.

  • This compound solution and vehicle

  • Video recording and analysis software

Protocol:

  • Habituation: On day 1, habituate each animal to the empty open field arena for 5-10 minutes.

  • Training (Familiarization) Phase: On day 2, place two identical objects (A and A) in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.

  • Inter-trial Interval (ITI): Return the animal to its home cage for a specific ITI (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Drug Administration: Prior to the test phase (e.g., 30 minutes before), administer this compound or vehicle.

  • Test Phase: Replace one of the familiar objects with a novel object (A and B). Place the animal back in the arena and record its exploration of both the familiar and novel objects for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates a preference for the novel object and intact recognition memory. Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Conditioned Place Preference (CPP)

Objective: To assess the role of D1 receptors in the rewarding or aversive properties of drugs or other stimuli using this compound.

Materials:

  • CPP apparatus (typically a two- or three-chambered box with distinct visual and tactile cues in each conditioning chamber)

  • Drug of interest (e.g., cocaine, morphine) and its vehicle

  • This compound solution and vehicle

  • Video tracking software

Protocol:

  • Pre-conditioning (Baseline Preference): On day 1, place the animal in the central compartment (if applicable) and allow it to freely explore all chambers of the apparatus for 15-20 minutes. Record the time spent in each chamber to determine any initial preference.

  • Conditioning Phase (typically 4-8 days):

    • On conditioning days, the procedure is counterbalanced. For example, on one day, administer the drug of interest and confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).

    • On the alternate day, administer the vehicle and confine the animal to the other conditioning chamber for the same duration.

    • To test the effect of this compound on the acquisition of CPP, administer this compound or its vehicle prior to the administration of the drug of interest on the drug-pairing days.

  • Test Phase: On the test day (typically 24 hours after the last conditioning session), place the animal in the central compartment with free access to all chambers in a drug-free state. Record the time spent in each chamber for 15-20 minutes.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and test phases. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. Compare the CPP scores between the group that received this compound during conditioning and the group that received vehicle to determine if this compound blocked the acquisition of preference. To test the effect of this compound on the expression of CPP, the antagonist would be administered only before the test phase.

Working Memory Assessment: Radial Arm Maze

Objective: To evaluate the involvement of D1 receptors in spatial working memory using this compound.

Materials:

  • 8-arm radial maze

  • Food rewards (e.g., small pellets)

  • Rodents (typically rats, food-restricted to 85-90% of their free-feeding body weight)

  • This compound solution and vehicle

Protocol:

  • Habituation and Pre-training:

    • Habituate the rats to the maze with food rewards scattered throughout the arms.

    • Gradually transition to placing a single food reward at the end of each of the 8 arms.

    • Train the rats to visit each arm to retrieve the reward. Training continues until they reach a stable baseline performance (e.g., visiting a high number of unique arms within the first 8 choices).

  • Test Phase:

    • On the test day, administer this compound or vehicle at a predetermined time before placing the rat in the center of the maze.

    • Bait all 8 arms with a food reward.

    • Place the rat in the center of the maze and allow it to freely explore and retrieve the rewards.

    • The trial ends when all 8 rewards have been consumed or after a set time limit (e.g., 10 minutes).

  • Data Recording and Analysis:

    • Record the sequence of arm entries.

    • The primary measures of working memory are:

      • Working memory errors (re-entries): The number of times the rat re-enters an arm from which it has already retrieved a reward.

      • Number of unique arm entries in the first 8 choices.

    • Compare the number of working memory errors and other performance measures between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in working memory errors in the this compound group would suggest an impairment in working memory.[7][8][9][10][11]

References

Application of SKF 83509 in Parkinson's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as bradykinesia, rigidity, and tremor. Animal models that replicate these pathological and behavioral features are crucial for understanding the disease and developing novel therapeutics. One of the most widely used models is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, which provides a platform to study motor asymmetry and the effects of dopaminergic drugs.

SKF 83509 is a selective antagonist of the dopamine D1 receptor. In the context of Parkinson's disease research, it is a valuable tool for investigating the role of D1 receptor signaling in motor control and the pathophysiology of the disease. Unlike D1 receptor agonists that aim to replace the function of dopamine, this compound is used to block D1 receptor activity, which can help elucidate the contribution of this specific receptor subtype to both normal and pathological motor behavior. This document provides detailed application notes and protocols for the use of this compound in the 6-OHDA rat model of Parkinson's disease.

Mechanism of Action

This compound acts as a competitive antagonist at the dopamine D1 receptor, with a reported Ki of 70.2 nM[1]. It exhibits no significant activity at D2 receptors, making it a selective tool for studying D1 receptor-mediated pathways. In the basal ganglia circuitry, D1 receptors are predominantly expressed on the medium spiny neurons of the "direct pathway," which is involved in facilitating movement. In the dopamine-depleted state of Parkinson's disease, the signaling through this pathway is impaired. By blocking D1 receptors with this compound, researchers can investigate the consequences of further inhibiting this pathway and its role in motor function.

Application in Parkinson's Disease Models

This compound is primarily used in preclinical models of Parkinson's disease to:

  • Investigate the role of D1 receptors in motor control: By observing the behavioral effects of D1 receptor blockade in both healthy and parkinsonian models, researchers can delineate the specific contributions of this receptor to movement initiation and execution.

  • Modulate the effects of other dopaminergic drugs: this compound can be co-administered with dopamine agonists or L-DOPA to understand how D1 receptor activity influences their therapeutic effects and side effects, such as dyskinesia.

  • Explore downstream signaling pathways: By blocking the initial step in D1 receptor signaling, the subsequent molecular cascades can be studied to identify potential targets for novel therapies.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesioning in Rats

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a robust model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9% NaCl)

  • Desipramine

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Dental drill

  • Surgical tools

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare this solution fresh and protect it from light.

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the head and clean the surgical area with an antiseptic solution.

  • Pre-treatment: To protect noradrenergic neurons from 6-OHDA toxicity, administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

  • Stereotaxic Surgery:

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda and ensure the skull is level.

    • Drill a small hole at the coordinates for the medial forebrain bundle (MFB). A common coordinate relative to bregma for rats is: Anteroposterior (AP): -4.4 mm, Mediolateral (ML): -1.2 mm, Dorsoventral (DV): -7.8 mm from the dura. These coordinates should be optimized for the specific rat strain and age.

  • 6-OHDA Injection:

    • Slowly lower the Hamilton syringe needle to the target DV coordinate.

    • Infuse 2 µL of the 6-OHDA solution at a rate of 1 µL/min.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2-3 weeks before behavioral testing.

Administration of this compound

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) or another appropriate vehicle

  • Syringes and needles for injection (e.g., 27-gauge for subcutaneous injection)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle. The concentration will depend on the desired dose and injection volume. Ensure complete dissolution.

  • Administration: this compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The typical dose range for behavioral studies in rats is 0.01 to 1.0 mg/kg. The specific dose should be determined based on the experimental question and pilot studies.

Behavioral Assessment

This test is used to quantify the extent of the unilateral dopamine lesion.

Materials:

  • Apomorphine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Rotation test apparatus (e.g., a circular chamber)

  • Video recording and analysis software

Procedure:

  • Habituate the rat to the testing chamber for 10-15 minutes.

  • Administer apomorphine (a non-selective dopamine agonist) at a dose of 0.5 mg/kg, s.c.

  • Immediately place the rat back into the chamber and record its rotational behavior for 30-60 minutes.

  • Count the number of full 360° turns contralateral (away from the lesioned side) to the lesion. A successful lesion is typically indicated by a rate of >5-7 contralateral rotations per minute.

This test assesses forelimb asymmetry, a measure of motor deficit.

Materials:

  • Transparent cylinder (20 cm diameter, 30 cm height for rats)

  • Video recording equipment

Procedure:

  • Place the rat in the cylinder and record its behavior for 5-10 minutes.

  • During periods of vertical exploration, the rat will rear and place its forepaws on the cylinder wall for support.

  • Score the number of times the rat uses its left forepaw, right forepaw, or both forepaws simultaneously to touch the wall.

  • Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb placements. A significant decrease in the use of the contralateral forelimb indicates a motor deficit.

Post-Mortem Analysis

This technique is used to visualize the loss of dopaminergic neurons in the SNc and their terminals in the striatum.

Materials:

  • Anesthetized and perfused rat brains (fixed with 4% paraformaldehyde)

  • Vibratome or cryostat for sectioning

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)

  • Microscope for imaging

Procedure:

  • Collect and fix the brains by transcardial perfusion.

  • Section the brains (e.g., 40 µm sections) through the striatum and substantia nigra.

  • Perform immunohistochemical staining for TH.

  • Quantify the loss of TH-positive cells in the SNc and the density of TH-positive fibers in the striatum on the lesioned side compared to the unlesioned side.

This method is used to quantify the levels of specific proteins in the striatum.

Materials:

  • Dissected striatal tissue

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes

  • Primary antibodies (e.g., anti-TH, anti-DAT, anti-D1 receptor)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence detection reagents

Procedure:

  • Dissect the striatum from both hemispheres and homogenize in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against proteins of interest.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using chemiluminescence and quantify the band intensities.

Data Presentation

Table 1: Expected Behavioral Effects of this compound in the 6-OHDA Rat Model

Behavioral TestExpected Outcome in 6-OHDA Lesioned RatsRationale
Apomorphine-Induced Rotations Attenuation of contralateral rotationsApomorphine-induced rotations are primarily driven by supersensitive D1 and D2 receptors on the lesioned side. This compound, as a D1 antagonist, will block the D1 component of this effect.
Cylinder Test Exacerbation of forelimb asymmetry (reduced use of contralateral limb)Blocking the remaining D1 receptor function on the lesioned side is expected to further impair motor function of the contralateral limb.
Spontaneous Locomotor Activity Potential decrease in activityD1 receptor activation is generally associated with increased locomotor activity. Antagonism may lead to reduced movement.

Table 2: Expected Neurochemical Effects of 6-OHDA Lesion

AnalysisBrain RegionExpected Outcome in Lesioned Hemisphere
TH Immunohistochemistry Substantia Nigra (SNc)>90% reduction in TH-positive cell bodies
Striatum>95% reduction in TH-positive fiber density
Western Blot StriatumSignificant decrease in TH and Dopamine Transporter (DAT) protein levels

Visualizations

G cluster_model Parkinson's Disease Model Creation cluster_treatment Treatment and Behavioral Analysis cluster_analysis Post-Mortem Analysis Rat Rat Anesthesia Anesthesia Rat->Anesthesia Stereotaxic_Surgery Stereotaxic_Surgery Anesthesia->Stereotaxic_Surgery 6-OHDA_Injection_ (MFB) 6-OHDA_Injection_ (MFB) Stereotaxic_Surgery->6-OHDA_Injection_ (MFB) Recovery Recovery 6-OHDA_Injection_ (MFB)->Recovery 2-3 weeks SKF_83509_Administration SKF_83509_Administration Recovery->SKF_83509_Administration Behavioral_Testing Behavioral_Testing SKF_83509_Administration->Behavioral_Testing Apomorphine_Rotation Apomorphine_Rotation Behavioral_Testing->Apomorphine_Rotation Cylinder_Test Cylinder_Test Behavioral_Testing->Cylinder_Test Euthanasia Euthanasia Behavioral_Testing->Euthanasia Brain_Extraction Brain_Extraction Euthanasia->Brain_Extraction TH_Immunohistochemistry TH_Immunohistochemistry Brain_Extraction->TH_Immunohistochemistry Western_Blot Western_Blot Brain_Extraction->Western_Blot

Caption: Experimental workflow for evaluating this compound in a 6-OHDA rat model of Parkinson's disease.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron (Direct Pathway) Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Gs Gs D1_Receptor->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Movement_Facilitation Movement Facilitation PKA->Movement_Facilitation Phosphorylates targets leading to SKF_83509 This compound SKF_83509->D1_Receptor Blocks PD Parkinson's Disease (Dopamine Depletion) PD->Dopamine Reduces

Caption: Signaling pathway of the D1 receptor and the inhibitory action of this compound.

References

Application Notes and Protocols for SKF 83509 in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83509 is a chemical compound widely recognized for its selective antagonism of the dopamine D1 receptor. As a desmethyl analogue of SCH 23390, it serves as a valuable tool in neuroscience research to investigate the role of D1 receptor signaling in various physiological and pathological processes.[1] This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, offering insights into its mechanism of action, potential off-target effects, and practical guidance for experimental design. Understanding the electrophysiological effects of this compound is crucial for elucidating the function of D1 receptors in regulating neuronal excitability, synaptic transmission, and network activity.

Mechanism of Action

This compound is a selective antagonist of the dopamine D1 receptor, with a binding affinity (Ki) of 70.2 nM.[1] It exhibits no significant activity at dopamine D2 receptors, making it a specific tool for isolating D1 receptor-mediated pathways.[1] The D1 receptor is a G-protein coupled receptor (GPCR) that traditionally couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can modulate the activity of various ion channels, thereby influencing neuronal electrophysiology.

While this compound's primary role is D1 receptor antagonism, it is crucial to consider the broader pharmacology of related benzazepine compounds, which have been shown to have effects independent of D1 receptor blockade. For instance, the structurally similar compound SKF 83959 has been demonstrated to modulate ion channels directly.

Data Presentation

Receptor Binding and Functional Inhibition
CompoundTargetAssayValueReference
This compoundDopamine D1 ReceptorK_i_70.2 nM[1]
This compoundDopamine D2 Receptor-No significant activity[1]
Electrophysiological Effects of Structurally Related Compounds

Note: The following data is for compounds structurally related to this compound and may not be directly transferable. These serve as a guide for potential off-target effects to consider in experimental design.

CompoundEffectPreparationConcentrationKey FindingsReference
SKF 83959Depolarization & Decreased Input ResistanceRat Hippocampal CA1 Neurons10-100 µMMediated by enhancement of I_h_ (HCN channels), independent of D1 receptor activation.[2][3]
SKF 83959Modulation of I_h_ CurrentRat Hippocampal CA1 Neurons50 µM6 mV positive shift in the activation curve of I_h_ and accelerated activation.[3]
SKF 83959Reduced Neuronal ExcitabilityRat Hippocampal CA1 Neurons10-100 µMDecreased number and amplitude of action potentials, increased firing threshold.[2][3]
SKF 96365Inhibition of K+ ChannelsMouse Small Intestinal Smooth Muscle CellsIC_50_ = 0.85 µM (for I_KATP_)Inhibited ATP-sensitive and voltage-gated K+ channels.[4]

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

The canonical signaling pathway for the D1 receptor involves Gs-protein activation of adenylyl cyclase. Antagonism by this compound would block this cascade.

D1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates SKF_83509 SKF_83509 SKF_83509->D1R Blocks Gs Gs D1R->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gs->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates IonChannel Ion Channel (e.g., K+, Ca2+) PKA->IonChannel Phosphorylates NeuronalExcitability Modulation of Neuronal Excitability IonChannel->NeuronalExcitability Leads to Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prep Prepare Brain Slices or Neuronal Culture Solutions Prepare ACSF and Internal Solution Patch Obtain Whole-Cell Patch-Clamp Configuration Baseline Record Baseline Electrophysiological Activity Patch->Baseline Application Bath Apply This compound Baseline->Application Record_Drug Record During Drug Application Application->Record_Drug Washout Washout this compound Record_Drug->Washout Analyze Analyze Changes in: - Membrane Potential - Input Resistance - Action Potential Firing - Specific Ion Currents Washout->Analyze Compare Compare Baseline vs. Drug vs. Washout Analyze->Compare

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83509 is a selective antagonist for the dopamine D1 receptor, making it a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological pathways for the use of this compound in rodent studies. Due to a lack of specific published in vivo studies detailing the dosage of this compound, this document provides guidance based on its close structural and functional analog, SCH 23390, and the extensively studied, though more complex, D1 ligand, SKF 83959.

Introduction to this compound

This compound is a desmethyl analog of the well-characterized D1 antagonist SCH 23390. It exhibits high selectivity for the D1 receptor with no significant activity at D2 receptors.[1] This selectivity makes it a precise tool for dissecting the contributions of the D1 receptor pathway in preclinical models of neurological and psychiatric disorders.

Recommended Dosage in Rodent Studies

Table 1: Reported Dosages of Structurally and Functionally Related D1 Ligands in Rodents

CompoundAnimal ModelAdministration RouteEffective Dose RangeObserved Effect
SCH 23390RatIntracisternalNot specifiedReversed D1 agonist effects
SCH 23390RatNot specifiedNot specifiedBlocked responses to SKF 83959
SKF 83959RatSystemic1 mg/kgIncreased acoustic startle amplitude
SKF 83959RatNot specifiedNot specifiedDisrupted performance in operant behavior tasks

Experimental Protocols

The following protocols are generalized for the administration of a D1 receptor antagonist like this compound to rodents. These should be adapted based on the specific research question, animal model, and laboratory-specific guidelines.

Materials
  • This compound hydrochloride

  • Vehicle (e.g., sterile saline, 0.9% NaCl; or a solution containing a small percentage of DMSO or Tween 80 to aid dissolution)

  • Sterile syringes and needles (25-30 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • Appropriate animal handling and restraint devices

Drug Preparation
  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. For the hydrochloride salt, sterile saline is often a suitable vehicle. If solubility is an issue, a small amount of a solubilizing agent such as DMSO (e.g., <5% of the final volume) or Tween 80 can be used. It is crucial to run a vehicle-only control group in all experiments to account for any effects of the vehicle itself.

  • Preparation of Stock Solution:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in the chosen vehicle to a desired stock concentration (e.g., 1 mg/mL).

    • Gentle warming or vortexing may be required to facilitate dissolution.

    • Ensure the final solution is clear and free of particulates.

    • Prepare fresh solutions daily or store as recommended by the manufacturer.

Administration Routes

The choice of administration route depends on the desired onset and duration of action, as well as the experimental design.

  • Intraperitoneal (IP) Injection: A common route for systemic administration, offering relatively rapid absorption.

    • Procedure: Restrain the animal and inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Subcutaneous (SC) Injection: Provides a slower, more sustained release compared to IP injection.

    • Procedure: Lift the loose skin over the back or flank to form a tent and insert the needle at the base.

  • Intravenous (IV) Injection: For rapid and complete bioavailability. This route is technically more challenging and may require anesthesia.

    • Procedure: Typically administered via the tail vein.

Table 2: General Guidelines for Injection Volumes in Rodents

Administration RouteMouse (mL/kg)Rat (mL/kg)
Intraperitoneal (IP)1010
Subcutaneous (SC)105
Intravenous (IV)55
Example Experimental Protocol: Assessment of Locomotor Activity

This protocol describes a typical experiment to investigate the effect of this compound on spontaneous or drug-induced locomotor activity.

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each animal in the locomotor activity chamber and allow for a 30-60 minute habituation period.

  • Administration:

    • Prepare the this compound solution at the desired concentrations.

    • Administer this compound or vehicle via the chosen route (e.g., IP).

  • Data Collection: Immediately return the animal to the activity chamber and record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Antagonism Signaling Pathway

Dopamine D1 receptors are G-protein coupled receptors that, upon activation by dopamine, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This compound, as a D1 antagonist, blocks this pathway.

D1_Antagonism_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates Dopamine Dopamine Dopamine->D1R Activates SKF83509 This compound SKF83509->D1R Blocks ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 receptor antagonism by this compound.

Experimental Workflow for a Rodent Behavioral Study

The following diagram illustrates a typical workflow for a behavioral pharmacology study using this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Test Environment (1-3 days) Animal_Acclimation->Habituation Randomization Random Assignment to Treatment Groups Habituation->Randomization Drug_Prep Preparation of this compound and Vehicle Solutions Administration Drug/Vehicle Administration (e.g., IP, SC) Drug_Prep->Administration Randomization->Administration Behavioral_Testing Behavioral Assay (e.g., Locomotor Activity) Administration->Behavioral_Testing Data_Collection Data Collection and Recording Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: A typical workflow for a rodent behavioral study.

Conclusion

This compound is a potent and selective tool for investigating the dopamine D1 receptor system in rodents. While direct dosage information is limited, the data from closely related compounds provide a solid foundation for designing and conducting rigorous preclinical studies. The protocols and guidelines presented here offer a starting point for researchers to explore the in vivo effects of this compound in a variety of rodent models. It is imperative that researchers conduct their own dose-response studies and adhere to ethical guidelines for animal research.

References

Application Notes and Protocols: SKF 83509 for In Vitro Dopamine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83509 is a chemical compound of interest in neuroscience and pharmacology research, particularly for its role as a selective antagonist for the dopamine D1 receptor. As a desmethyl analogue of the well-characterized D1 antagonist SCH 23390, this compound serves as a valuable tool for investigating the physiological and pathological roles of the D1 receptor subtype. This document provides detailed application notes and protocols for the use of this compound in in vitro dopamine receptor binding assays, aimed at facilitating research into dopaminergic signaling and the development of novel therapeutics.

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent in the central nervous system of vertebrates. They are implicated in a wide array of neurological processes, including motor control, motivation, reward, cognitive function, and lactation. The five subtypes of dopamine receptors are categorized into two main families: the D1-like family (D1 and D5) and the D2-like family (D2, D3, and D4). D1-like receptors are typically coupled to Gαs/olf G-proteins and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a crucial role in various neuronal functions.

The selectivity of this compound for the D1 receptor makes it a useful pharmacological tool to dissect the specific contributions of this receptor subtype in complex biological systems. Understanding the binding characteristics of compounds like this compound is fundamental to the development of drugs targeting neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

Data Presentation: Binding Profile of this compound

The binding affinity of this compound for the dopamine D1 receptor has been reported, demonstrating its selectivity. While comprehensive data for all dopamine receptor subtypes for this compound is limited, the following table includes available data and is supplemented with data from the closely related compound, SKF 83959, for a broader perspective on the selectivity profile within the benzazepine class of dopamine receptor ligands.

CompoundReceptor SubtypeKᵢ (nM)RadioligandTissue/Cell TypeReference
This compound Dopamine D1 70.2 Not SpecifiedNot Specified
This compound Dopamine D2 No Activity Not SpecifiedNot Specified
SKF 83959Dopamine D11.18[³H]SCH 23390Rat Striatum
SKF 83959Dopamine D2920[³H]SpiperoneRat Striatum
SKF 83959Dopamine D3399[³H]SpiperoneRat Striatum
SKF 83959Dopamine D57.56[³H]SCH 23390Rat Brain

Note: Data for SKF 83959 is included for illustrative purposes to show the typical selectivity profile of this class of compounds.

Signaling Pathway

The dopamine D1 receptor primarily signals through the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32).

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine / D1 Agonist D1R Dopamine D1 Receptor Dopamine->D1R Activates SKF83509 This compound (Antagonist) SKF83509->D1R Blocks Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) pDARPP32->Cellular_Response Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Membrane_Prep 1. Receptor Membrane Preparation Assay_Setup 4. Assay Setup in 96-well Plate (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Compound_Prep 2. Serial Dilution of This compound Compound_Prep->Assay_Setup Radioligand_Prep 3. Preparation of Radioligand Solution Radioligand_Prep->Assay_Setup Incubation 5. Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration 6. Rapid Filtration and Washing Incubation->Filtration Counting 7. Scintillation Counting Filtration->Counting Data_Processing 8. Calculation of Specific Binding Counting->Data_Processing Curve_Fitting 9. IC50 Determination (Non-linear Regression) Data_Processing->Curve_Fitting Ki_Calculation 10. Ki Calculation (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

SKF 83509: A Tool for Investigating the Role of Dopamine D1 Receptors in Addiction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83509 is a selective antagonist of the dopamine D1 receptor, making it a valuable pharmacological tool for elucidating the role of D1 receptor signaling in the neurobiological mechanisms underlying addiction. As a desmethyl analogue of the well-characterized D1 antagonist SCH 23390, this compound offers researchers a means to investigate the contribution of the D1 receptor subtype to the rewarding and reinforcing effects of drugs of abuse, as well as to the processes of drug-seeking and relapse. These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in key preclinical models of addiction.

Pharmacological Profile of this compound

Understanding the binding affinity and selectivity of this compound is crucial for interpreting experimental results. The following table summarizes the available quantitative data on its receptor binding profile.

ReceptorBinding Affinity (Ki)SpeciesReference
Dopamine D170.2 nMNot Specified[1]
Dopamine D2No activity reportedNot Specified[1]

Dopamine D1 Receptor Signaling in Addiction

The dopamine D1 receptor is a Gs-coupled G protein-coupled receptor (GPCR). Its activation initiates a signaling cascade that plays a critical role in synaptic plasticity and the rewarding effects of drugs of abuse. Antagonism of this pathway with this compound can help to dissect the contribution of these signaling events to addictive behaviors.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Agonist Binding G_alpha_s Gαs D1R->G_alpha_s Activation AC Adenylyl Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation ERK ERK PKA->ERK Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (related to plasticity and reward) DARPP32->Gene_Expression ERK->CREB CREB->Gene_Expression Transcription SKF83509 This compound SKF83509->D1R Antagonism

Dopamine D1 Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for using this compound in common preclinical models of addiction. It is recommended that researchers optimize these protocols for their specific experimental conditions.

Drug Self-Administration

This model assesses the reinforcing properties of a drug. This compound can be used to determine if blocking D1 receptors reduces the motivation to self-administer drugs of abuse like cocaine or alcohol.

Self_Administration_Workflow cluster_surgery Catheter Implantation cluster_training Acquisition of Self-Administration cluster_testing This compound Pretreatment and Testing Surgery Implant intravenous catheter (e.g., jugular vein) Recovery Allow for post-operative recovery (5-7 days) Surgery->Recovery Training Train animal to press a lever for drug infusion (e.g., cocaine) on a fixed-ratio schedule Recovery->Training Stability Continue training until a stable baseline of responding is achieved Training->Stability Pretreatment Administer this compound or vehicle (e.g., intraperitoneally) prior to the self-administration session Stability->Pretreatment Test Place animal in the operant chamber and record lever presses for drug infusion Pretreatment->Test Analysis Analyze the dose-response effect of this compound on the number of drug infusions earned Test->Analysis

Drug Self-Administration Workflow

Protocol Details:

  • Subjects: Male Wistar or Sprague-Dawley rats (250-350 g).

  • Drug of Abuse (Example: Cocaine): 0.25 - 1.0 mg/kg/infusion, intravenous.

  • This compound Preparation:

    • Vehicle: Saline (0.9% NaCl) or a solution of 5% DMSO in saline. The solubility of this compound should be tested in the chosen vehicle.

    • Dose Range (estimated based on similar D1 antagonists): 0.01 - 1.0 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.). A dose-response curve should be determined.

  • Procedure:

    • Surgery: Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein. The catheter should be externalized on the back of the animal.

    • Recovery: Allow the animal to recover for at least 5-7 days, during which the catheter is flushed daily with heparinized saline to maintain patency.

    • Acquisition: Train the rats in operant conditioning chambers to press a lever to receive an intravenous infusion of the drug of abuse (e.g., cocaine). A common schedule of reinforcement is a Fixed-Ratio 1 (FR1), where every lever press results in an infusion.

    • Stabilization: Continue daily training sessions until the animals exhibit a stable pattern of drug self-administration (e.g., less than 20% variation in the number of infusions over three consecutive days).

    • Testing:

      • On test days, pre-treat the animals with a specific dose of this compound or vehicle 15-30 minutes before the self-administration session.

      • Place the animal in the operant chamber and allow it to self-administer the drug for a set duration (e.g., 2 hours).

      • Record the number of infusions earned on the active lever and inactive lever.

    • Data Analysis: Compare the number of infusions earned following this compound administration to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP)

CPP is a model of drug-associated learning and reward. This compound can be administered before conditioning sessions to investigate its effect on the acquisition of a drug-induced place preference.

CPP_Workflow cluster_pretest Pre-Conditioning Phase cluster_conditioning Conditioning Phase cluster_posttest Post-Conditioning Test Phase Habituation Habituate the animal to the CPP apparatus PreTest Record the baseline time spent in each compartment Habituation->PreTest Drug_Pairing On drug conditioning days, administer This compound/vehicle, then the drug of abuse, and confine the animal to one compartment PreTest->Drug_Pairing Vehicle_Pairing On vehicle conditioning days, administer This compound/vehicle, then saline, and confine the animal to the other compartment Drug_Pairing->Vehicle_Pairing Alternate Days PostTest Place the animal in the apparatus with free access to all compartments Vehicle_Pairing->PostTest Analysis Measure the time spent in the drug-paired compartment and compare between treatment groups PostTest->Analysis

Conditioned Place Preference Workflow

Protocol Details:

  • Subjects: Male C57BL/6J mice (20-30 g).

  • Drug of Abuse (Example: Cocaine): 10-20 mg/kg, intraperitoneal (i.p.).

  • This compound Preparation:

    • Vehicle: Saline (0.9% NaCl) or a solution of 5% DMSO in saline.

    • Dose Range (estimated): 0.01 - 0.5 mg/kg, i.p. or s.c.

  • Procedure:

    • Apparatus: A three-chambered apparatus with two larger conditioning chambers distinguished by visual and tactile cues, and a smaller neutral central chamber.

    • Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each of the two larger chambers to establish baseline preference. An unbiased design is often preferred.

    • Conditioning (Days 2-5):

      • This phase typically consists of four conditioning sessions (two drug and two vehicle pairings) over four days.

      • Drug Conditioning: Administer this compound or vehicle. After a short delay (e.g., 15 minutes), administer the drug of abuse (e.g., cocaine) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.

      • Vehicle Conditioning: On alternate days, administer this compound or vehicle, followed by a saline injection, and confine the mouse to the other conditioning chamber for 30 minutes. The order of drug and vehicle conditioning and the drug-paired chamber should be counterbalanced across animals.

    • Test (Day 6): Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each of the large chambers.

    • Data Analysis: Calculate a preference score (time in drug-paired chamber - time in saline-paired chamber) for each animal. Compare the preference scores between the this compound-treated groups and the vehicle control group using statistical tests such as t-tests or ANOVA.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. This compound can be used to investigate the role of D1 receptors in modulating dopamine release.

Microdialysis_Workflow cluster_surgery Guide Cannula Implantation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens) Recovery Allow for post-operative recovery (5-7 days) Surgery->Recovery Probe_Insertion Insert the microdialysis probe through the guide cannula Recovery->Probe_Insertion Baseline Perfuse with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples Probe_Insertion->Baseline Treatment Administer this compound (systemically or via reverse dialysis) Baseline->Treatment Sample_Collection Continue collecting dialysate samples Treatment->Sample_Collection HPLC Analyze dopamine concentration in dialysate samples using HPLC-ED Sample_Collection->HPLC Data_Analysis Express post-treatment dopamine levels as a percentage of baseline HPLC->Data_Analysis

In Vivo Microdialysis Workflow

Protocol Details:

  • Subjects: Male Sprague-Dawley rats (275-375 g).

  • This compound Preparation:

    • Vehicle for systemic administration: Saline or 5% DMSO in saline.

    • Vehicle for reverse dialysis: Artificial cerebrospinal fluid (aCSF).

    • Dose Range (estimated):

      • Systemic (i.p. or s.c.): 0.01 - 1.0 mg/kg.

      • Reverse dialysis: 1 - 100 µM in the perfusate.

  • Procedure:

    • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula aimed at the brain region of interest (e.g., the nucleus accumbens or striatum).

    • Recovery: Allow the animal to recover for at least 5-7 days.

    • Microdialysis:

      • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

      • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

      • Allow for a stabilization period of at least 1-2 hours.

      • Collect several baseline dialysate samples (e.g., every 20 minutes).

      • Administer this compound either systemically or locally through the microdialysis probe (reverse dialysis).

      • Continue collecting dialysate samples for a predetermined period after drug administration.

    • Neurochemical Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the average baseline concentration for each animal. Compare the effects of this compound to a vehicle control group.

Conclusion

This compound is a potent and selective tool for investigating the role of dopamine D1 receptors in addiction. The protocols outlined above provide a framework for utilizing this compound in key preclinical models. By carefully designing and executing these experiments, researchers can gain valuable insights into the complex neurobiological processes that drive addictive behaviors, and potentially identify novel therapeutic targets for the treatment of substance use disorders.

References

Troubleshooting & Optimization

Technical Support Center: SKF 83509

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of SKF 83509 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound that acts as a selective antagonist for the dopamine D1 receptor, with a Ki of 70.2 nM.[1] It is an analog of SCH 23390 and is used in research to study the role of the D1 receptor in various physiological processes. It has been noted to also act as a competitive inhibitor of the dopamine transporter (DAT), which should be considered when interpreting experimental results.[2]

Q2: How should this compound be stored upon receipt?

For optimal stability, this compound powder should be stored in a cool, dry, and dark place. Recommended storage is at -20°C. Keep the container tightly sealed to prevent moisture absorption and oxidation.

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to use a suitable solvent such as DMSO or ethanol. Ensure the compound is fully dissolved before making further dilutions into aqueous buffers for your experiments.

Q4: How stable is this compound in a prepared stock solution?

Stock solutions of this compound in anhydrous solvents like DMSO can be stored at -20°C for several months with minimal degradation. However, it is best practice to prepare fresh dilutions in aqueous media for each experiment.

Q5: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is limited. It is recommended to prepare these solutions fresh on the day of the experiment. Avoid repeated freeze-thaw cycles of aqueous aliquots.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh working solutions from a frozen stock for each experiment. Avoid using old aqueous solutions.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution. Ensure the compound was fully dissolved.
Precipitate formation in the working solution Low solubility in the aqueous buffer.Increase the percentage of co-solvent (e.g., DMSO) in your final working solution, if your experimental model allows. Ensure the final concentration does not exceed the solubility limit.
pH of the buffer.Check the pH of your buffer, as the solubility of this compound may be pH-dependent.
Off-target effects observed Inhibition of the dopamine transporter (DAT).[2]Be aware that this compound can inhibit DAT.[2] Consider using a lower concentration or a more specific D1 antagonist if DAT inhibition is a concern. Include appropriate control experiments.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh out the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex or sonicate briefly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -20°C.

Preparation of a Working Solution for Cell Culture Experiments

  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.

  • Dilute the stock solution serially in your cell culture medium to achieve the desired final concentration.

  • Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent toxicity.

  • Use the freshly prepared working solution immediately.

Visualizations

SKF_83509_Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_storage Storage cluster_troubleshooting Troubleshooting Powder This compound Powder Stock 10 mM Stock in DMSO Powder->Stock Dissolve StorePowder Store Powder -20°C, Dry, Dark Powder->StorePowder Working Working Solution in Aqueous Buffer Stock->Working Dilute StoreStock Store Stock -20°C Stock->StoreStock Exp In Vitro / In Vivo Experiment Working->Exp Degradation Degradation? Exp->Degradation Precipitate Precipitate? Exp->Precipitate OffTarget Off-target? Exp->OffTarget

Caption: Experimental workflow for using this compound, from preparation to troubleshooting.

SKF_83509_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates SKF83509 This compound SKF83509->D1R Antagonizes

Caption: Simplified signaling pathway of the Dopamine D1 receptor and the antagonistic action of this compound.

References

Potential off-target effects of SKF 83509

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SKF 83509. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and potency of this compound?

This compound is a selective dopamine D1 receptor antagonist with a Ki of 70.2 nM.[1] It is a desmethyl analogue of SCH 23390 and is reported to have no activity at dopamine D2 receptors.[1]

Q2: Are there any known off-target effects for this compound?

Q3: What are the potential off-target activities based on related compounds?

Structurally similar compounds to this compound have demonstrated affinity for several other targets. These include:

  • Alpha-2 Adrenergic Receptors: The related compound SKF 83959 has shown blocking activity at α2-adrenoceptors.[2]

  • Dopamine Transporter (DAT): SKF 83566, another D1 antagonist, has been identified as a competitive inhibitor of the dopamine transporter.[3][4][5]

  • Serotonin Receptors (5-HT): Other benzazepine D1 antagonists have been shown to interact with serotonin receptors, particularly 5-HT2 receptors.

  • Noradrenaline Transporter (NET): SKF 83959 displayed moderate affinity for the noradrenaline transporter.[2]

  • Dopamine D2 Receptors: While this compound is reported to have no activity at D2 receptors, the related SKF 83959 shows low-micromolar affinity and partial agonism at D2 receptors.[6]

It is crucial to consider these potential off-target interactions when designing experiments and interpreting data.

Troubleshooting Guide

Observed Issue Potential Off-Target Cause Troubleshooting Steps
Unexpected changes in noradrenergic signaling or autonomic function. Inhibition of α2-adrenergic receptors.1. Perform a dose-response curve to see if the effect is concentration-dependent. 2. Use a selective α2-adrenergic antagonist as a control to see if it phenocopies the effect of this compound. 3. Directly measure the binding affinity of this compound for α2-adrenergic receptors.
Increased extracellular dopamine levels or prolonged dopamine signaling. Inhibition of the dopamine transporter (DAT).1. Co-administer a potent and selective DAT inhibitor (e.g., nomifensine) to see if it occludes the effect of this compound.[3][4][5] 2. Perform in vitro dopamine uptake assays in the presence of this compound.
Effects on serotonergic pathways or behaviors. Interaction with 5-HT receptors or the serotonin transporter (SERT).1. Include selective 5-HT receptor antagonists or SERT inhibitors in your experiments as controls. 2. Conduct radioligand binding assays to determine the affinity of this compound for various 5-HT receptor subtypes and SERT.
Anomalous results in systems with D2 receptor expression. Low-affinity interaction with D2 receptors.1. Verify D2 receptor expression in your experimental system. 2. Use a highly selective D2 receptor antagonist in conjunction with this compound to block any potential D2-mediated effects. 3. Characterize the functional activity of this compound at D2 receptors (e.g., cAMP or β-arrestin assays).

Data Presentation: Potential Off-Target Profile of this compound and Related Compounds

As specific off-target binding data for this compound is limited, this table summarizes the known primary target information for this compound and the off-target data for structurally related benzazepine compounds to guide researchers on potential cross-reactivity.

Compound Primary Target Ki (nM) Potential Off-Target pKi / IC50 Reference
This compound Dopamine D1 Receptor70.2Dopamine D2 ReceptorNo Activity[1]
SKF 83959 Dopamine D1 Receptor-α2-AdrenoceptorpKi = 6.41[2]
Dopamine D2 ReceptorpKi ~ 6.0[2][6]
Noradrenaline TransporterModerate Affinity[2]
SKF 83566 Dopamine D1 Receptor-Dopamine Transporter (DAT)IC50 = 5.7 µM (uptake)[4][5]
DAT (cocaine binding site)IC50 = 0.51 µM[4][5]
SCH 23390 Dopamine D1 Receptor-Serotonin Transporter (SERT)IC50 = 1400 nM (uptake)[7]

Experimental Protocols

Radioligand Binding Assay for Off-Target Affinity Determination

This protocol provides a general framework for assessing the binding affinity of this compound at a potential off-target receptor (e.g., α2-adrenergic receptor).

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor.

    • Radioligand: [3H]-RX821002 (a selective α2-antagonist).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Non-specific binding control: A high concentration of a non-labeled α2-adrenergic ligand (e.g., 10 µM yohimbine).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well microplates and glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

    • In a 96-well plate, add in order:

      • 50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.

      • 50 µL of the appropriate this compound dilution.

      • 50 µL of [3H]-RX821002 at a final concentration close to its Kd.

      • 50 µL of cell membranes (containing a specific amount of protein, e.g., 10-20 µg).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

SKF_83509_Signaling_and_Potential_Off_Targets cluster_d1_pathway Primary Target: D1 Receptor Pathway cluster_off_target Potential Off-Target Interactions SKF83509 This compound D1R Dopamine D1 Receptor SKF83509->D1R Gs Gs D1R->Gs -| AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Alpha2AR α2-Adrenergic Receptor DAT Dopamine Transporter SERT Serotonin Transporter D2R Dopamine D2 Receptor SKF83509_off This compound SKF83509_off->Alpha2AR Potential Antagonism SKF83509_off->DAT Potential Inhibition SKF83509_off->SERT Potential Inhibition SKF83509_off->D2R Potential Low Affinity Interaction experimental_workflow start Unexpected Experimental Result with this compound hypothesis Hypothesize Potential Off-Target Effect start->hypothesis literature Review Literature for Related Compounds (e.g., SKF 83959) hypothesis->literature Inform Hypothesis binding_assay Perform Radioligand Binding Assays hypothesis->binding_assay Test Hypothesis functional_assay Conduct Functional Assays (e.g., cAMP, uptake) binding_assay->functional_assay Confirm with Functional Data controls Use Selective Antagonists for Off-Targets as Controls functional_assay->controls Validate with Specific Blockers analyze Analyze Data and Determine Off-Target Potency controls->analyze

References

Technical Support Center: Overcoming In Vivo Delivery Issues of SKF 83509

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of SKF 83509. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound belonging to the benzazepine class. It is primarily known as a selective antagonist of the dopamine D1 receptor. This means it blocks the activity of this specific subtype of dopamine receptor, which is involved in various neurological processes.

Q2: What are the known off-target effects of this compound and related compounds?

While this compound is selective for the D1 receptor, researchers should be aware of potential off-target effects that have been reported for closely related compounds. These may include activity as a dopamine transporter (DAT) inhibitor and as an antagonist at alpha-2 adrenoceptors. Such off-target interactions can lead to unexpected pharmacological effects and should be considered when interpreting experimental results.

Q3: What are the main challenges associated with the in vivo delivery of this compound?

The primary challenge in the in vivo delivery of this compound stems from its likely poor aqueous solubility, a common characteristic of many small molecule compounds. This can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing issues such as precipitation, inaccurate dosing, and variable bioavailability.

II. Troubleshooting Guides

Problem 1: Poor Solubility and Formulation Issues

Symptoms:

  • Difficulty dissolving this compound in aqueous-based vehicles.

  • Observation of cloudiness or precipitation in the formulation during preparation or upon standing.

  • Inconsistent experimental results that may be attributed to variable drug exposure.

Possible Causes:

  • The inherent low aqueous solubility of this compound.

  • Use of an inappropriate solvent or vehicle for a hydrophobic compound.

  • The concentration of this compound exceeds its solubility limit in the chosen vehicle.

Solutions:

The key to overcoming solubility issues is to select an appropriate formulation strategy. Below is a summary of common approaches for poorly soluble compounds.

Table 1: Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents A mixture of a primary solvent (often aqueous) with a water-miscible organic solvent (e.g., DMSO, PEG-400, ethanol).Simple to prepare; can significantly increase solubility.The organic solvent may have its own biological effects or toxicity at higher concentrations.
Surfactants Amphiphilic molecules that can form micelles to encapsulate the hydrophobic drug (e.g., Tween 80, Cremophor EL).Can improve both solubility and stability of the formulation.Potential for toxicity and immune responses with some surfactants.
Cyclodextrins Cyclic oligosaccharides that can form inclusion complexes with the drug, increasing its apparent water solubility.Generally well-tolerated; can improve bioavailability.Can be a more complex formulation to prepare; may not be suitable for all compounds.
Lipid-Based Formulations Formulations using oils, lipids, and emulsifiers to create self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.Can significantly enhance oral bioavailability for lipophilic drugs.More complex to develop and characterize.
Particle Size Reduction Techniques like micronization or nanosizing to increase the surface area of the drug particles, thereby improving the dissolution rate.Can improve the dissolution rate of a suspension.Requires specialized equipment; may not be practical for all research settings.

Recommended Starting Point for this compound:

For initial in vivo studies, a common and practical approach is the use of a co-solvent system. A widely used vehicle for rodent studies involves a mixture of Dimethyl Sulfoxide (DMSO) and saline.

III. Experimental Protocols

General Protocol for In Vivo Administration of this compound (Rodent Model)

This protocol is a general guideline and may require optimization for your specific experimental needs.

1. Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles appropriate for the route of administration

2. Formulation Preparation (Example for a 1 mg/mL solution):

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in a small volume of DMSO. For example, to prepare a final formulation with 10% DMSO, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid dissolution, but be cautious of potential degradation.

  • Slowly add the sterile saline to the DMSO/SKF 83509 solution while vortexing to bring the solution to the final desired volume. For the example above, you would add 9 mL of saline to the 1 mL of DMSO/SKF 83509 solution.

  • Visually inspect the final formulation. It should be a clear, particle-free solution. If precipitation occurs, the concentration may be too high for this vehicle system, and further optimization is needed.

3. Animal Dosing:

  • Administer the prepared this compound solution to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • The volume of administration should be calculated based on the animal's body weight and the desired dose.

  • Always include a vehicle control group that receives the same formulation without the active compound.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for In Vivo Delivery Issues

G A In Vivo Delivery Issue (e.g., Inconsistent Results) B Check Formulation - Clear solution? - Precipitation? A->B Start C Review Dosing Procedure - Accurate volume? - Correct route? B->C Formulation OK D Optimize Formulation (See Table 1) B->D Issue Found E Consider Off-Target Effects - DAT inhibition? - Alpha-2 adrenoceptor antagonism? C->E Procedure OK F Refine Experimental Design - Adequate sample size? - Appropriate controls? C->F Issue Found D->B E->F G Successful Experiment E->G Hypothesis Supported F->A Re-evaluate F->G Hypothesis Supported

Caption: Troubleshooting workflow for addressing in vivo delivery challenges.

Diagram 2: Signaling Pathway Context for this compound

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP SKF83509 This compound SKF83509->DAT Potential Inhibition SKF83509->D1R Antagonizes

Caption: Simplified signaling context of this compound's primary and potential off-target actions.

Technical Support Center: Interpreting Behavioral Data with SKF 83509

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF 83509 in behavioral experiments. The information is designed to help interpret unexpected or contradictory data and to offer guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective dopamine D1 receptor antagonist with a Ki of 70.2 nM.[1] It is a desmethyl analogue of SCH 23390 and displays no activity at dopamine D2 receptors.[1] Its primary action is to block the signaling cascade initiated by the activation of D1 receptors.

Q2: What are the expected behavioral effects of this compound in rodents?

As a D1 receptor antagonist, this compound is generally expected to inhibit behaviors mediated by D1 receptor activation. For instance, it has been shown to counteract the locomotor activity induced by D1 receptor agonists.

Q3: Are there any known off-target effects for this compound?

Q4: What is the recommended vehicle and route of administration for this compound in vivo?

For in vivo rodent studies, this compound is typically dissolved in a vehicle such as saline (0.9% NaCl). The route of administration can vary depending on the experimental design, with subcutaneous (s.c.) and intraperitoneal (i.p.) injections being common.

Troubleshooting Guides

Scenario 1: Unexpected Increase in Locomotor Activity

Question: I administered this compound, expecting to see a decrease or no change in locomotor activity, but I observed a paradoxical increase. What could be the cause?

Possible Explanations and Troubleshooting Steps:

  • Off-Target DAT Inhibition: The structural similarity to SKF-83566, a known DAT inhibitor, suggests that this compound might be blocking dopamine reuptake.[2] This would increase synaptic dopamine levels, potentially leading to increased locomotor activity, especially at higher doses.

    • Troubleshooting Step: Conduct a dose-response study. If the locomotor-activating effect is more pronounced at higher concentrations, it may be indicative of an off-target effect. Consider co-administration with a potent and selective DAT inhibitor to see if the effects of this compound are occluded.

  • Homeostatic Adaptations: In animals with altered dopamine systems (e.g., following chronic drug exposure or in genetic models), the response to a D1 antagonist can be unpredictable. For example, in dopamine-depleted animals, D1 receptor upregulation could lead to altered sensitivity.

    • Troubleshooting Step: Assess the baseline dopamine system status of your animal model. Consider using wild-type, untreated animals as a primary control group to establish the baseline effect of this compound.

Scenario 2: Inconsistent Results in Conditioned Place Preference (CPP)

Question: My results with this compound in a CPP paradigm are variable and difficult to interpret. Sometimes it blocks the preference for a drug of abuse, and other times it has no effect. Why might this be happening?

Possible Explanations and Troubleshooting Steps:

  • Complex Role of D1 Receptors in Reward: The role of D1 receptors in the rewarding effects of drugs is complex. While D1 receptor activation is generally considered necessary for the expression of reward-related behaviors, the effects of antagonists can be nuanced and dependent on the specific drug of abuse and the phase of conditioning (acquisition, expression, reinstatement).

    • Troubleshooting Step: Carefully review your experimental design. Are you administering this compound during the conditioning phase, before the test for preference expression, or during a reinstatement test? The timing of administration is critical.

  • Interaction with other Neurotransmitter Systems: The potential off-target effects on noradrenaline and dopamine transporters could influence the outcome of CPP studies, as these systems are also involved in reward and motivation.[3]

    • Troubleshooting Step: Consider the potential contribution of noradrenergic and dopaminergic systems. You may need to use additional control groups with selective antagonists for these other targets to dissect the observed effects.

Data Presentation

Table 1: Receptor Binding Affinities of this compound and Related Compounds

CompoundReceptor/TransporterAffinity (Ki or IC50)SpeciesReference
This compound Dopamine D1 Receptor70.2 nM (Ki)N/A[1]
Dopamine D2 ReceptorNo activityN/A[1]
SKF-83566 Dopamine Transporter (DAT)5.7 µM (IC50 for uptake inhibition)Rat[2]
DAT (Cocaine binding site)0.51 µM (IC50)Rat[2]
SKF 83959 Dopamine D1 ReceptorpKi = 6.72N/A[3]
Alpha2-AdrenoceptorpKi = 6.41N/A[3]
Dopamine D2 ReceptorModerate affinityN/A[3]
Noradrenaline TransporterModerate affinityN/A[3]

Experimental Protocols

Locomotor Activity Assay

Objective: To assess the effect of this compound on spontaneous or drug-induced locomotor activity in rodents.

Methodology:

  • Animals: Male C57BL/6J mice or Sprague-Dawley rats.

  • Apparatus: Standard open-field arenas equipped with infrared beams to automatically record locomotor activity.

  • Drug Preparation: Dissolve this compound in 0.9% saline. A range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) should be prepared to establish a dose-response curve.

  • Procedure:

    • Habituate animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Immediately place the animal in the open-field arena.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP) Assay

Objective: To evaluate the effect of this compound on the rewarding properties of a drug of abuse.

Methodology:

  • Animals: Male C57BL/6J mice or Sprague-Dawley rats.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Drug Preparation: Dissolve this compound and the drug of abuse (e.g., cocaine, amphetamine) in 0.9% saline.

  • Procedure:

    • Pre-conditioning (Day 1): Place the animal in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial bias.

    • Conditioning (Days 2-9): This phase typically lasts for 8 days, with two sessions per day.

      • Morning Session: Inject the animal with the drug of abuse and confine it to one of the outer chambers for 30 minutes.

      • Afternoon Session: Inject the animal with vehicle and confine it to the opposite outer chamber for 30 minutes.

      • To test the effect of this compound on the acquisition of CPP, administer it before the drug of abuse during the conditioning phase.

    • Test (Day 10): Place the animal in the central chamber with free access to all chambers (in a drug-free state). Record the time spent in each chamber for 15-20 minutes.

  • Data Analysis: Calculate a preference score (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber). Compare the preference scores between the group that received the drug of abuse alone and the group that received the drug of abuse plus this compound.

Mandatory Visualizations

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs/olf | Gq D1R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG produces G_protein->AC Gs/olf G_protein->PLC Gq Dopamine Dopamine Dopamine->D1R PKA PKA cAMP->PKA activates Downstream Downstream Effectors (e.g., CREB, DARPP-32) PKA->Downstream Ca_release Ca2+ Release IP3_DAG->Ca_release Ca_release->Downstream

Caption: Simplified Dopamine D1 Receptor Signaling Pathways.

Troubleshooting_Workflow Start Unexpected Behavioral Result with this compound CheckDose Is the dose in the expected effective range for D1 antagonism? Start->CheckDose HighDose High Dose CheckDose->HighDose Yes LowDose Low/Moderate Dose CheckDose->LowDose No ConsiderOffTarget Consider Off-Target Effects (e.g., DAT inhibition) HighDose->ConsiderOffTarget CheckProtocol Review Experimental Protocol (vehicle, route, timing) LowDose->CheckProtocol RefineExperiment Refine Experiment: - Dose-response curve - Co-administration with selective ligands - Use wild-type controls ConsiderOffTarget->RefineExperiment CheckModel Evaluate Animal Model (baseline neurochemistry) CheckProtocol->CheckModel CheckModel->RefineExperiment

Caption: Troubleshooting Logic for Unexpected this compound Data.

Experimental_Workflow Start Start: Behavioral Experiment AnimalPrep Animal Habituation and Baseline Measurement Start->AnimalPrep DrugAdmin Drug Administration: - this compound vs. Vehicle - Appropriate Dose & Route AnimalPrep->DrugAdmin BehavioralTest Behavioral Testing (e.g., Locomotor, CPP) DrugAdmin->BehavioralTest DataCollection Data Collection (Automated or Manual) BehavioralTest->DataCollection DataAnalysis Statistical Analysis: - Comparison to Controls - Dose-Response Analysis DataCollection->DataAnalysis Interpretation Interpretation of Results: - Consider On- and Off-Target Effects DataAnalysis->Interpretation

Caption: General Experimental Workflow for this compound Studies.

References

Technical Support Center: Assessing Blood-Brain Barrier Permeability of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential of novel compounds, such as SKF 83509, to cross the blood-brain barrier (BBB). Currently, there is a lack of specific published data on the BBB permeability of this compound. Therefore, this resource focuses on the established methodologies and troubleshooting strategies that can be employed to determine the central nervous system (CNS) penetration of this and other investigational compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to predict if a compound like this compound might cross the blood-brain barrier?

A1: Initial assessment often begins with in silico and in vitro methods. Computational models can predict BBB permeability based on the physicochemical properties of the compound, such as molecular weight, lipophilicity (LogP), polar surface area, and hydrogen bond count.[1] Small molecules with a molecular weight under 400 Da and fewer than 8 hydrogen bonds are more likely to cross the BBB via lipid-mediated free diffusion.[1] In vitro models, such as those using endothelial cell cultures, can provide an early experimental indication of permeability.[2][3]

Q2: What are the primary experimental models for assessing BBB permeability?

A2: The main experimental models can be categorized as in vitro and in vivo.

  • In Vitro Models: These typically involve cell cultures that mimic the BBB, such as primary brain microvascular endothelial cells (BMECs) or immortalized cell lines grown on transwell inserts.[3][4][5] These models are useful for screening compounds and ranking them by permeability.[2]

  • In Vivo Models: These are considered more accurate for determining brain uptake and include techniques like intravenous injection followed by brain tissue collection, in situ brain perfusion, and intracerebral microdialysis.[2][6] Novel imaging techniques like positron emission tomography (PET) can also be used.[2][6]

Q3: How do I choose between an in vitro and an in vivo model for my study?

A3: The choice depends on the stage of your research. In vitro models are well-suited for early-stage, higher-throughput screening of multiple compounds.[2] However, they can sometimes correlate poorly with in vivo results due to the downregulation of specific transporters.[2] In vivo models provide more definitive data on brain uptake in a physiological context and are essential for later-stage preclinical development.[2][7]

Q4: What is Transendothelial Electrical Resistance (TEER) and why is it important in in vitro BBB models?

A4: TEER is a quantitative measure of the integrity of tight junctions in cell culture models of the BBB.[5] High TEER values indicate a well-formed, restrictive barrier, which is crucial for obtaining reliable permeability data.[5][8] TEER values are a strong indicator of the integrity of the cellular barrier for transport studies.[5]

Q5: What is cerebral microdialysis and what are its advantages for studying BBB crossing?

A5: Cerebral microdialysis is an in vivo technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF).[6][7][9] Its key advantage is the ability to measure the pharmacologically active, unbound drug concentration at the target site over time, which is crucial for establishing pharmacokinetic and pharmacodynamic (PK/PD) relationships.[7][9] It is considered a gold standard for evaluating CNS drug pharmacokinetics in vivo.[7]

Troubleshooting Guides

In Vitro BBB Models
Issue Potential Cause Troubleshooting Steps
Low TEER values Poor cell health or viability.- Confirm cell viability using methods like Trypan Blue exclusion.- Optimize cell culture conditions (media, serum, supplements).
Incomplete tight junction formation.- Co-culture endothelial cells with astrocytes or pericytes to promote tight junction formation.[10]- Extend the culture period to allow for mature junction development.- Ensure appropriate seeding density.
Contamination of cell culture.- Regularly check for signs of bacterial or fungal contamination.- Use sterile techniques and antibiotic/antimycotic agents as needed.
High variability in permeability measurements Inconsistent cell monolayer integrity.- Monitor TEER values for all transwells and only use those that meet a predefined threshold.- Standardize cell seeding and culture protocols.
Issues with the analytical method.- Validate the analytical method for sensitivity, linearity, and reproducibility.- Ensure complete recovery of the compound from the experimental system.
In Vivo Microdialysis
Issue Potential Cause Troubleshooting Steps
Poor or no recovery of the analyte The compound is not present in the brain ECF.- Confirm systemic exposure of the compound through plasma concentration measurements.
Non-specific binding of the compound to the microdialysis probe or tubing.- This is common for lipophilic molecules.[7]- Add albumin or cyclodextrin to the perfusion fluid to reduce non-specific binding.[7]- Employ optimized materials or surface coatings for the microdialysis system.[11]
Inappropriate perfusion flow rate.- Lower the flow rate to increase the time for equilibration and improve recovery, but be mindful of the need for highly sensitive analytical methods for smaller sample volumes.[11]
High variability between animals Inconsistent probe placement.- Use stereotaxic surgery for precise and reproducible probe implantation.- Histologically verify probe placement at the end of the experiment.
Physiological differences between animals.- Use a sufficient number of animals to ensure statistical power.- Control for variables such as age, weight, and sex.
Probe clogging or damage Tissue damage during implantation.- Use sharp, high-quality probes and refine surgical techniques to minimize tissue trauma.
Biofouling of the probe membrane.- Consider using probes with biocompatible coatings.

Quantitative Data on BBB Permeability (Examples)

Note: Data for this compound is not available. The following table provides example data for other compounds to illustrate typical measurements.

CompoundMolecular Weight (Da)LogPIn Vitro Papp (10-6 cm/s)In Vivo Brain-to-Plasma Ratio (Kp)In Vivo Unbound Brain-to-Plasma Ratio (Kp,uu)
Caffeine194.19-0.07High~1.0~1.0
Carbamazepine236.272.45High~1.5~1.0
Atenolol266.340.16Low~0.02~0.02
Loperamide477.043.2Low (P-gp substrate)~0.01~0.01
Cetirizine388.892.9Low (P-gp substrate)<0.1<0.1

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) or a similar cell line on the apical side of a transwell insert.

    • In a co-culture model, culture human astrocytes or pericytes on the basolateral side of the transwell.[8]

  • Barrier Formation:

    • Allow the endothelial cells to form a monolayer over several days.

    • Monitor the formation of tight junctions by measuring the TEER daily. Proceed with the permeability assay once TEER values stabilize at a high level (e.g., >100 Ω·cm² for hCMEC/D3).[8]

  • Permeability Assay:

    • Replace the media in the apical and basolateral chambers with a transport buffer.

    • Add the test compound (e.g., this compound) to the apical chamber at a known concentration.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Analyze the concentration of the compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the transwell membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vivo Assessment of BBB Penetration using Cerebral Microdialysis
  • Animal Preparation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).

    • Implant a catheter into the jugular vein for blood sampling.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[11]

    • Administer the test compound (e.g., this compound) systemically (e.g., via intravenous injection or oral gavage).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

    • Collect blood samples at corresponding time points.

  • Sample Analysis:

    • Analyze the concentration of the unbound compound in the brain dialysate and plasma using a highly sensitive analytical method (e.g., UHPLC-MS/MS).

  • Data Analysis:

    • Determine the in vivo recovery of the microdialysis probe using a suitable calibration method (e.g., retrodialysis or the no-net-flux method).[7][11]

    • Calculate the unbound brain concentration (Cu,brain) and the unbound plasma concentration (Cu,plasma).

    • Determine the unbound brain-to-plasma concentration ratio (Kp,uu) by calculating the ratio of the area under the curve (AUC) for the brain and plasma (AUCbrain / AUCplasma).

Visualizations

Experimental_Workflow_for_BBB_Permeability_Assessment cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation in_silico Physicochemical Property Prediction (LogP, MW, etc.) cell_culture BBB Cell Culture Model (e.g., Transwell) in_silico->cell_culture Candidate Selection teer TEER Measurement cell_culture->teer Barrier Integrity papp Papp Calculation teer->papp Permeability Assay animal_model Animal Model (e.g., Rat) papp->animal_model Promising Candidates microdialysis Cerebral Microdialysis animal_model->microdialysis Compound Administration pk_analysis Pharmacokinetic Analysis (Kp,uu Calculation) microdialysis->pk_analysis Sample Collection & Analysis

Caption: Workflow for assessing the blood-brain barrier permeability of a novel compound.

Blood_Brain_Barrier_Structure cluster_vessel Blood Vessel Lumen cluster_barrier Blood-Brain Barrier cluster_brain Brain Parenchyma rbc Red Blood Cell endothelial_cell Endothelial Cell Tight Junction basement_membrane Basement Membrane endothelial_cell->basement_membrane adhesion pericyte Pericyte astrocyte Astrocyte End-feet basement_membrane->astrocyte interaction neuron Neuron astrocyte->neuron supports

Caption: Cellular components of the neurovascular unit forming the blood-brain barrier.

References

Technical Support Center: Minimizing Non-Specific Binding of SKF 83509

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF 83509. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing non-specific binding of this compound in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound that acts as a selective antagonist for the dopamine D1 receptor. Its primary mechanism of action is to bind to the D1 receptor, thereby blocking the binding of the endogenous ligand, dopamine, and inhibiting the downstream signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound can be used to study the roles of the D1 receptor in various physiological and pathological processes.

Q2: What is non-specific binding and why is it a concern when working with this compound?

Non-specific binding refers to the interaction of a compound, such as this compound, with molecules or surfaces other than its intended target (the D1 receptor). This can include binding to other proteins, lipids, plasticware, or filter membranes used in an assay. High non-specific binding is a significant concern because it can lead to a low signal-to-noise ratio, making it difficult to accurately quantify the specific binding to the D1 receptor. This can result in erroneous calculations of binding affinity (Ki) and potency (IC50), leading to misinterpretation of experimental results.

Q3: What are the common causes of high non-specific binding in assays with this compound?

Several factors can contribute to high non-specific binding of small molecules like this compound:

  • Hydrophobic Interactions: The compound may adhere to plastic surfaces of assay plates and pipette tips.

  • Ionic Interactions: The compound may interact with charged molecules on cell membranes or other surfaces.

  • Binding to Assay Components: The compound may bind to blocking agents, filters, or other proteins present in the assay.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that can trap other molecules, leading to apparently high binding.

  • Impure Reagents: Contaminants in the compound stock or other reagents can contribute to non-specific interactions.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

Symptoms:

  • The signal in the wells containing a high concentration of unlabeled competitor (to define non-specific binding) is a large percentage of the total binding signal.

  • Difficulty in obtaining a clear saturation curve.

  • Inconsistent results between replicate wells.

Troubleshooting Steps:

Strategy Detailed Action Expected Outcome
Optimize Buffer Composition Increase Ionic Strength: Gradually increase the NaCl concentration in the binding buffer (e.g., from 100 mM to 250 mM).[1]Reduces non-specific binding due to ionic interactions.
Adjust pH: Test a range of pH values around the physiological pH (e.g., 7.2, 7.4, 7.6) to find the optimal condition for specific binding.[1]Minimizes charge-based non-specific interactions.
Add Blocking Agents Bovine Serum Albumin (BSA): Include BSA (typically 0.1% to 1%) in the binding buffer to block non-specific sites on the assay plates and membranes.[1]BSA acts as a protein blocker, reducing hydrophobic interactions.
Alternative Blocking Agents: If BSA is ineffective, consider other protein blockers like casein or non-fat dry milk.Different blockers may be more effective for specific compounds.
Incorporate Surfactants Tween-20 or Triton X-100: Add a low concentration of a non-ionic surfactant (e.g., 0.01% to 0.05%) to the binding buffer.[1]Disrupts hydrophobic interactions between the compound and surfaces. Be cautious as higher concentrations can disrupt cell membranes.
Optimize Incubation Conditions Time: Perform a time-course experiment to determine the optimal incubation time where specific binding reaches equilibrium while non-specific binding remains low.Prevents excessive non-specific binding that can occur with prolonged incubation.
Temperature: Lowering the incubation temperature (e.g., from 37°C to room temperature or 4°C) can reduce non-specific hydrophobic interactions.Slower binding kinetics may require longer incubation times.
Improve Washing Steps Use Cold Wash Buffer: Wash filters with ice-cold buffer to minimize dissociation of the specific ligand-receptor complex.Reduces the "off-rate" of the specifically bound ligand.
Increase Wash Volume and/or Number of Washes: Ensure thorough removal of unbound compound by increasing the volume or number of washes.Efficiently removes non-specifically bound compound.
Pre-treat Assay Plates/Filters Polyethyleneimine (PEI): Pre-soak glass fiber filters in a solution of PEI (e.g., 0.3-0.5%) to reduce binding of positively charged compounds to the negatively charged filter.Neutralizes negative charges on the filter, reducing ionic interactions.
Issue 2: Inconsistent or Low Signal in Cell-Based Functional Assays (e.g., cAMP accumulation)

Symptoms:

  • High variability between replicate wells.

  • Low or no detectable signal change in response to this compound.

  • Poor Z'-factor in high-throughput screening assays.

Troubleshooting Steps:

Strategy Detailed Action Expected Outcome
Cell Health and Density Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal cell number per well that gives a robust signal window.Ensures a sufficient number of receptors are present for a detectable signal.
Check Cell Viability: Ensure cells are healthy and viable before and after the assay. High concentrations of this compound or the vehicle (e.g., DMSO) may be cytotoxic.Healthy cells are crucial for a reliable physiological response.
Assay Buffer and Conditions Include Phosphodiesterase (PDE) Inhibitors: Add a non-specific PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to the assay buffer when measuring cAMP levels.Prevents the degradation of cAMP, thereby amplifying the signal.
Optimize Agonist Concentration: When running a competition assay, use an agonist concentration that gives a submaximal response (e.g., EC80) to allow for a clear window to observe antagonism.Provides a sensitive range to measure the inhibitory effect of this compound.
Compound Handling Verify Compound Concentration and Purity: Ensure the accuracy of the stock solution concentration and check for compound degradation.Inaccurate concentration or impurities can lead to erroneous results.
Test for Compound Solubility and Aggregation: Visually inspect solutions for precipitation. Consider using a different solvent or adding a low percentage of a solubilizing agent if needed.Poor solubility can lead to inaccurate dosing and aggregation artifacts.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for this compound

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the dopamine D1 receptor using a radiolabeled D1 antagonist (e.g., [³H]-SCH23390).

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • Radioligand: [³H]-SCH23390.

  • Unlabeled competitor: this compound.

  • Non-specific binding control: A high concentration of a known D1 antagonist (e.g., 10 µM Butaclamol).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in binding buffer. Prepare the radioligand solution at a concentration close to its Kd.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Total Binding: 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Non-Specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Competition: 25 µL of each this compound dilution, 25 µL of radioligand, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Dopamine_D1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates SKF83509 This compound (Antagonist) SKF83509->D1R Blocks G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Dopamine D1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_optimization Troubleshooting Steps start Start: High Non-Specific Binding (NSB) Observed q1 Is NSB > 30% of Total Binding? start->q1 a1_yes Optimize Assay Buffer q1->a1_yes Yes a1_no Proceed with Data Analysis q1->a1_no No opt1 Adjust Ionic Strength (NaCl) a1_yes->opt1 end End: Reliable Data a1_no->end opt2 Add Blocking Agent (e.g., 0.5% BSA) opt1->opt2 opt3 Add Surfactant (e.g., 0.01% Tween-20) opt2->opt3 opt4 Optimize Incubation Time/Temp opt3->opt4 opt4->q1 Re-evaluate NSB

Caption: Troubleshooting workflow for high non-specific binding in this compound assays.

References

Navigating the Limited Availability of SKF 83509: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective dopamine D1 antagonist, SKF 83509, has been a valuable tool in neuroscience research. However, its limited commercial availability has presented significant challenges for investigators. This technical support center provides essential information, troubleshooting guides, and answers to frequently asked questions to help researchers effectively utilize this compound and navigate its scarcity.

Understanding this compound

This compound is a desmethyl analogue of SCH 23390 and acts as a selective antagonist for the dopamine D1 receptor, exhibiting a Ki (inhibitor constant) of 70.2 nM.[1] It shows no activity at dopamine D2 receptors, making it a specific tool for studying D1 receptor-mediated signaling pathways.

Addressing Limited Commercial Availability

The reasons for the limited commercial availability of this compound are not explicitly documented in readily available sources. This scarcity may be due to a variety of factors including complex synthesis processes, low demand, or the availability of more stable or potent alternatives. Researchers facing this challenge have several options:

  • Custom Synthesis: For well-funded, long-term projects, custom synthesis by a specialized chemical manufacturing organization may be a viable, albeit expensive, option.

  • Exploring Alternatives: A range of other selective dopamine D1 receptor antagonists are commercially available and may serve as suitable replacements.

Troubleshooting and FAQs

This section addresses common issues encountered during experiments with this compound and other D1 antagonists.

Question 1: I am observing high levels of cytotoxicity in my cell-based assays. What could be the cause?

Answer: High cytotoxicity can stem from several factors:

  • Concentration: The concentration of this compound may be too high, leading to off-target effects and cell death. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is minimal and consistent across all experimental conditions.

  • Incubation Time: Prolonged exposure to the compound, even at lower concentrations, can induce cytotoxicity. Consider reducing the incubation time to the minimum required to observe a biological effect.

Question 2: I am not seeing the expected antagonist effect in my experiment.

Answer: A weak or absent antagonist effect can be due to several experimental variables:

  • Compound Integrity: Ensure that your stock of this compound has been stored properly to prevent degradation. It is sensitive to light and temperature.

  • Solubility: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in your stock solution and does not precipitate when diluted into your assay buffer. Sonication or gentle warming may aid dissolution.

  • Agonist Concentration: The concentration of the dopamine D1 agonist used to stimulate the receptor will influence the apparent potency of the antagonist. A high agonist concentration can overcome the inhibitory effect of the antagonist. It is recommended to use an agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response) to provide a sufficient window for observing antagonism.

  • Receptor Expression: Verify that your experimental system (e.g., cell line) expresses a sufficient level of functional dopamine D1 receptors.

Question 3: My experimental results are not reproducible.

Answer: Lack of reproducibility is a common challenge in in vitro pharmacology. To improve consistency:

  • Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, and reagent concentrations, are kept consistent between experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular signaling can change with prolonged culturing.

  • Reagent Quality: Use high-quality reagents and check for lot-to-lot variability.

Key Experimental Protocols

While specific, detailed protocols for every possible experiment using this compound are extensive, here are outlines for two common applications.

In Vitro cAMP Accumulation Assay

This assay measures the ability of this compound to block the increase in intracellular cyclic AMP (cAMP) induced by a D1 receptor agonist.

Methodology:

  • Cell Culture: Plate cells expressing the dopamine D1 receptor in a suitable multi-well plate and culture overnight.

  • Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer.

  • Antagonist Pre-incubation: Pre-incubate the cells with the various concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration (e.g., EC80) of a D1 receptor agonist (e.g., SKF 81297) to the wells.

  • Incubation: Incubate for a period sufficient to allow for cAMP production (e.g., 10-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Electrophysiology (Patch-Clamp)

This technique can be used to measure the effect of this compound on D1 receptor-mediated changes in ion channel activity.

Methodology:

  • Cell/Slice Preparation: Prepare primary neurons or brain slices expressing D1 receptors for patch-clamp recording.

  • Recording Setup: Establish a whole-cell patch-clamp recording configuration.

  • Baseline Recording: Record baseline ion channel activity.

  • Agonist Application: Apply a D1 receptor agonist to the bath to induce a change in ion channel currents.

  • Antagonist Application: After observing a stable agonist effect, co-apply this compound to the bath and record the change in ion channel activity.

  • Data Analysis: Analyze the current traces to quantify the inhibitory effect of this compound on the agonist-induced response.

Quantitative Data Summary

PropertyValueReference
Binding Affinity (Ki) 70.2 nM[1]
Receptor Selectivity Selective for D1 over D2 receptors[1]
Chemical Formula C17H18ClNO2
Molecular Weight 303.78 g/mol

Alternatives to this compound

Given the limited availability of this compound, researchers should consider the following commercially available and well-characterized D1 receptor antagonists:

CompoundKey Features
SCH 23390 A potent and widely used selective D1 antagonist. It is the parent compound of this compound.
SKF 83566 Another benzazepine derivative with D1 antagonist activity.
Ecopipam (SCH 39166) A D1/D5 receptor antagonist that has been investigated in clinical trials.
L-741,742 A selective D1 antagonist with good brain penetrance.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

Dopamine D1 receptors are Gs-protein coupled receptors. Upon activation by an agonist, they stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects. This compound acts by blocking the initial binding of dopamine or a D1 agonist to the receptor.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D1R Activates SKF83509 This compound (Antagonist) SKF83509->D1R Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Dopamine D1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Antagonist Assay

The following diagram illustrates a typical workflow for assessing the antagonist activity of this compound in a cell-based assay.

Experimental_Workflow start Start cell_culture Culture D1 Receptor- Expressing Cells start->cell_culture plate_cells Plate Cells in Multi-well Plate cell_culture->plate_cells prepare_compounds Prepare Serial Dilutions of this compound plate_cells->prepare_compounds pre_incubate Pre-incubate Cells with this compound prepare_compounds->pre_incubate add_agonist Add D1 Receptor Agonist (e.g., SKF 81297) pre_incubate->add_agonist incubate Incubate for Signal Generation add_agonist->incubate lyse_and_detect Lyse Cells and Detect Signal (e.g., cAMP) incubate->lyse_and_detect data_analysis Analyze Data and Determine IC50 lyse_and_detect->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro D1 receptor antagonist assay.

References

Validation & Comparative

A Comparative Guide to SKF 83509 and SCH 23390 as D1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used dopamine D1 receptor antagonists, SKF 83509 and SCH 23390. The information presented herein is intended to assist researchers in selecting the appropriate tool for their specific experimental needs, based on a detailed analysis of their pharmacological properties and supporting experimental data.

Overview and Chemical Structures

This compound and SCH 23390 are both benzazepine derivatives that act as antagonists at the dopamine D1 receptor. SCH 23390, the (R)-(+)-enantiomer of 7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a highly potent and selective D1-like receptor antagonist.[1][2][3] this compound is a desmethyl analogue of SCH 23390 and is also recognized as a selective D1 antagonist, though with notably different potency.[4]

Quantitative Comparison of Pharmacological Properties

The following tables summarize the key quantitative data for this compound and SCH 23390, providing a clear comparison of their binding affinities and selectivity.

Table 1: D1 Receptor Binding Affinity

CompoundRadioligandTissue/Cell LineKi (nM)
SCH 23390 [3H]SCH 23390Rat Striatum0.2 - 0.349
This compound Not SpecifiedNot Specified70.2

Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Receptor Selectivity Profile

CompoundTargetKi (nM)Notes
SCH 23390 D1 Receptor0.2High affinity
D5 Receptor0.3High affinity
5-HT2C Receptor9.3High affinity, agonist activity
5-HT2A ReceptorHigh affinityOff-target activity
5-HT1C ReceptorHigh affinityOff-target activity
Sigma-1 Receptor-Positive allosteric modulator
This compound D1 Receptor70.2Selective
D2 ReceptorNo activityHigh selectivity over D2

In Vitro and In Vivo Functional Effects

Both this compound and SCH 23390 have been extensively used to probe the function of the D1 receptor in various physiological and pathological processes.

SCH 23390 is a potent antagonist of D1 receptor-mediated signaling, effectively blocking the stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP). In vivo, SCH 23390 has been shown to inhibit locomotor activity induced by dopamine agonists and to have effects on learning, memory, and reward pathways.[3] It is widely used as a tool to investigate the role of D1 receptors in neurological and psychiatric disorders.[1]

This compound , while less potent than SCH 23390, also acts as a D1 antagonist. Its selectivity for the D1 receptor over the D2 receptor makes it a useful tool for dissecting the specific roles of the D1 receptor subtype.

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the D1 receptor.

Objective: To measure the displacement of a specific radioligand from the D1 receptor by the test compounds (this compound and SCH 23390).

Materials:

  • Radioligand: [3H]SCH 23390 (a high-affinity D1 antagonist)

  • Tissue Preparation: Membranes from a D1 receptor-rich brain region (e.g., rat striatum) or cells expressing the D1 receptor.

  • Test Compounds: this compound and SCH 23390 at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH 23390 or butaclamol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration apparatus: Cell harvester and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of [3H]SCH 23390 and varying concentrations of the test compound.

  • For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of the non-labeled antagonist.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for D1 Receptor Antagonism

This protocol is used to determine the functional potency (e.g., IC50 or pA2) of an antagonist in blocking D1 receptor-mediated signaling.

Objective: To measure the ability of this compound and SCH 23390 to inhibit the increase in intracellular cAMP induced by a D1 receptor agonist.

Materials:

  • Cell Line: A cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).

  • D1 Receptor Agonist: e.g., SKF 81297 or dopamine.

  • Test Compounds: this compound and SCH 23390 at various concentrations.

  • cAMP detection kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

  • Cell culture medium and reagents.

Procedure:

  • Plate the D1 receptor-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the antagonist (this compound or SCH 23390) for a defined period.

  • Stimulate the cells with a fixed concentration of the D1 agonist (typically at its EC80 concentration to elicit a robust response).

  • Incubate for a specific time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the percentage of agonist-stimulated cAMP response against the logarithm of the antagonist concentration.

  • Determine the IC50 of the antagonist.

  • For a more detailed characterization of antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the pA2 value.

Visualizations

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs protein D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D1R Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Phosphorylation of target proteins

Caption: D1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Binding_Start Prepare D1 Receptor Membranes Binding_Incubate Incubate with [3H]SCH 23390 + this compound or SCH 23390 Binding_Start->Binding_Incubate Binding_Filter Filter and Wash Binding_Incubate->Binding_Filter Binding_Count Scintillation Counting Binding_Filter->Binding_Count Binding_Analyze Calculate Ki Binding_Count->Binding_Analyze Comparison Compare Potency and Affinity Binding_Analyze->Comparison Functional_Start Culture D1 Receptor-Expressing Cells Functional_Preincubate Pre-incubate with This compound or SCH 23390 Functional_Start->Functional_Preincubate Functional_Stimulate Stimulate with D1 Agonist Functional_Preincubate->Functional_Stimulate Functional_Measure Measure cAMP Levels Functional_Stimulate->Functional_Measure Functional_Analyze Calculate IC50 / pA2 Functional_Measure->Functional_Analyze Functional_Analyze->Comparison

Caption: Experimental Workflow for Comparing D1 Antagonists.

Conclusion

Both this compound and SCH 23390 are valuable tools for investigating the D1 dopamine receptor. The choice between them will largely depend on the specific requirements of the experiment.

  • SCH 23390 is the preferred antagonist when high potency is required. However, researchers should be mindful of its significant off-target effects at serotonin receptors and its allosteric modulation of sigma-1 receptors, which could confound data interpretation in some experimental contexts.

  • This compound offers a more selective profile with no reported activity at D2 receptors. Its lower potency compared to SCH 23390 may be a limiting factor in some applications, but its selectivity can be a significant advantage when trying to isolate D1 receptor-mediated effects.

It is recommended that researchers carefully consider the pharmacological profiles of both compounds and, where possible, validate their findings with more than one antagonist to ensure the observed effects are indeed mediated by the D1 receptor.

References

Validating Dopamine D1 Receptor Blockade: A Comparative Guide to SKF 83509 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SKF 83509, a selective dopamine D1 receptor antagonist, with other commonly used alternatives, namely SCH 23390 and Ecopipam. The performance of these compounds is evaluated based on their binding affinities, functional antagonism, and in vivo effects on locomotor activity, supported by experimental data and detailed protocols.

Introduction to Dopamine D1 Receptor Antagonism

Dopamine D1 receptors, a subtype of G-protein coupled receptors, are primarily coupled to Gαs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is crucial in various physiological processes, including motor control, reward, and cognition. Antagonists of the D1 receptor are valuable research tools and potential therapeutic agents for neurological and psychiatric disorders. This compound is a notable selective D1 antagonist, and its validation requires rigorous comparison with established compounds like SCH 23390 and the clinical candidate Ecopipam.

Comparative Analysis of D1 Receptor Antagonists

The selection of an appropriate D1 receptor antagonist is critical for the validity and interpretation of experimental results. This section compares this compound, SCH 23390, and Ecopipam based on key performance metrics.

CompoundKᵢ (nM) for Human D1 ReceptorReference(s)
This compound 70.2[1]
SCH 23390 0.2N/A
Ecopipam (SCH 39166) 1.2[2]

Kᵢ (inhibition constant) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Kᵢ value indicates a higher binding affinity.

Experimental Validation Protocols

Comprehensive validation of a D1 receptor antagonist involves a multi-faceted approach, encompassing in vitro binding and functional assays, as well as in vivo behavioral assessments.

Radioligand Binding Assay for D1 Receptor Affinity

This assay quantifies the affinity of a test compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand.

a) Materials:

  • Radioligand: [³H]-SCH 23390 (a high-affinity D1 antagonist)

  • Receptor Source: Membranes prepared from cells stably expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells) or from brain regions rich in D1 receptors (e.g., striatum).

  • Test Compounds: this compound, SCH 23390, Ecopipam at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist (e.g., 10 µM Butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter.

b) Procedure:

  • Incubate the receptor-containing membranes with various concentrations of the test compound and a fixed concentration of [³H]-SCH 23390 (typically at its Kd value).

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of an excess of a non-labeled D1 antagonist.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c) Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism: cAMP Assay

This assay assesses the ability of an antagonist to inhibit the D1 receptor-mediated increase in intracellular cAMP levels upon stimulation by an agonist.

a) Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

  • Agonist: Dopamine or a selective D1 agonist (e.g., SKF 81297).

  • Test Compounds: this compound, SCH 23390, Ecopipam at various concentrations.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or fluorescence-based biosensors).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

b) Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the antagonist (this compound, SCH 23390, or Ecopipam) for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of a D1 agonist (typically at its EC₈₀ concentration to ensure a robust signal).

  • Incubate for a sufficient time to allow for cAMP production (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

c) Data Analysis:

  • Generate dose-response curves by plotting the cAMP levels against the logarithm of the antagonist concentration.

  • Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

In Vivo Validation: Locomotor Activity Assay

This behavioral assay evaluates the ability of a D1 receptor antagonist to modulate spontaneous locomotor activity in rodents, which is known to be influenced by dopaminergic signaling.

a) Animals:

  • Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Animals should be habituated to the testing environment to reduce novelty-induced hyperactivity.

b) Apparatus:

  • Open-field arenas equipped with automated photobeam detection systems or video-tracking software to measure horizontal and vertical activity.

c) Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound (this compound, SCH 23390, or Ecopipam) or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection). A range of doses should be tested to establish a dose-response relationship.

  • Place the animal in the open-field arena at a defined time point after drug administration.

  • Record locomotor activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

d) Data Analysis:

  • Analyze the locomotor activity data in time bins to assess the time course of the drug's effect.

  • Compare the total activity counts or distance traveled between the different treatment groups and the vehicle control group.

  • Generate dose-response curves to determine the potency of each antagonist in suppressing locomotor activity. For instance, SCH 23390 has been shown to dose-dependently suppress locomotor activity and rearing in rats at doses of 0.01, 0.1, and 1.0 mg/kg[1][3].

Visualizing Experimental Frameworks and Pathways

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

D1_Signaling_Pathway Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds to Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Confirms Functional Antagonism Locomotor_Activity Locomotor Activity Assay (Assess Behavioral Effects) Functional_Assay->Locomotor_Activity Proceed if potent in vitro Conclusion Comprehensive Validation Profile Locomotor_Activity->Conclusion Start Select D1 Antagonist (e.g., this compound) Start->Binding_Assay

Caption: Experimental Workflow for D1 Antagonist Validation.

Comparison_Logic cluster_SKF83509 This compound cluster_Alternatives Alternatives SKF_Ki Binding Affinity (Ki) Comparison Comparative Analysis SKF_Ki->Comparison SKF_IC50 Functional Potency (IC50) SKF_IC50->Comparison SKF_InVivo In Vivo Efficacy SKF_InVivo->Comparison SCH_23390 SCH 23390 SCH_23390->Comparison Ecopipam Ecopipam Ecopipam->Comparison Decision Select Optimal Antagonist for Research Needs Comparison->Decision

Caption: Logic for Comparative Evaluation of D1 Antagonists.

Conclusion

References

Cross-Validation of SKF 83509's Dopamine D1 Receptor Antagonism with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dopamine D1 receptor antagonist, SKF 83509, with genetic models designed to elucidate the function of the D1 receptor. By juxtaposing pharmacological data with findings from genetically modified animal models, this document aims to offer a comprehensive perspective for researchers investigating the dopaminergic system.

Understanding this compound and the Dopamine D1 Receptor

This compound is a selective antagonist of the dopamine D1 receptor, a class A G-protein coupled receptor (GPCR) predominantly expressed in the striatum and prefrontal cortex. The D1 receptor is a key component of the "direct pathway" in the basal ganglia, which is involved in the initiation and execution of voluntary movement. Its signaling cascade is primarily initiated by the binding of dopamine, which leads to the activation of the Gαs/olf subunit, stimulation of adenylyl cyclase, and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor, DARPP-32.

Canonical Dopamine D1 Receptor Signaling Pathway

The primary signaling pathway initiated by dopamine D1 receptor activation is depicted below. This compound acts by blocking the initial binding of dopamine to the D1 receptor, thereby inhibiting this entire downstream cascade.

D1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates PP1 PP-1 DARPP32->PP1 inhibits Downstream Downstream Targets PP1->Downstream dephosphorylates

Diagram 1: Canonical Dopamine D1 Receptor Signaling Pathway.

Genetic Models for Cross-Validation

Genetic models, particularly knockout (KO) mice, provide a powerful tool to investigate the function of specific genes. For the dopamine D1 receptor, a D1 receptor knockout mouse (D1R-/-) is the most relevant model for cross-validating the effects of this compound. These mice lack the D1 receptor protein, providing a model of complete and lifelong absence of D1 receptor signaling.

Comparative Analysis: this compound vs. D1 Receptor Knockout Models

This section compares the expected outcomes of using this compound in wild-type animals versus the phenotype observed in D1 receptor knockout mice across various experimental paradigms.

Locomotor Activity

Dopamine D1 receptor activation is generally associated with an increase in locomotor activity. Therefore, both pharmacological blockade with this compound and genetic deletion of the D1 receptor are expected to reduce spontaneous and stimulant-induced locomotion.

Experimental ConditionExpected Effect of this compound (in Wild-Type)Observed Effect in D1 Receptor Knockout MiceSupporting Evidence
Spontaneous Locomotion Decrease in horizontal and vertical activity.Reduced basal locomotor activity.Studies on related D1 antagonists show inhibition of basal activity.[5]
D1 Agonist-Induced Hyperlocomotion (e.g., with SKF 81297) Blockade of the hyperlocomotor response.Absence of a locomotor response to D1 agonists.The effects of the D1-like receptor agonist SKF 83959 are absent in D1 receptor knockout mice.[6]
Psychostimulant-Induced Hyperlocomotion (e.g., with Cocaine) Attenuation of the hyperlocomotor response.Reduced locomotor response to cocaine.Chemogenetic inhibition of D1-receptor expressing neurons diminishes cocaine-induced hyperlocomotion.[7]
Gene Expression

The induction of immediate-early genes (IEGs) like c-Fos in the striatum is a common marker of neuronal activation following dopamine receptor stimulation.

Experimental ConditionExpected Effect of this compound (in Wild-Type)Observed Effect in D1 Receptor Knockout MiceSupporting Evidence
D1 Agonist-Induced c-Fos Expression Blockade of D1 agonist-induced c-Fos expression in the striatum.Absence of D1 agonist-induced c-Fos expression.The effects of SKF 83959 on Fos expression are blocked by the D1 antagonist SCH-23390.[3]
Psychostimulant-Induced c-Fos Expression Attenuation of psychostimulant-induced c-Fos expression in the striatum.Reduced c-Fos expression in response to psychostimulants.Dopamine differentially regulates IEGs in the direct and indirect pathways through D1 and D2 receptors, respectively.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines of common experimental protocols used to assess D1 receptor function.

Locomotor Activity Assessment
  • Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (or vehicle) via intraperitoneal (i.p.) injection at a specified dose range (e.g., 0.01-1.0 mg/kg).

    • After a pretreatment period (e.g., 30 minutes), place the mouse in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

    • For stimulant-induced activity, administer a psychostimulant like cocaine (e.g., 10-20 mg/kg, i.p.) after the this compound pretreatment and immediately before placing the animal in the arena.

  • Data Analysis: Compare locomotor parameters between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA, t-test). In cross-validation studies, compare the effects in wild-type versus D1R-/- mice.

Immunohistochemistry for c-Fos
  • Procedure:

    • Administer this compound (or vehicle) followed by a D1 agonist or psychostimulant as described above.

    • Ninety minutes after the second injection, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix overnight.

    • Cryoprotect the brain in a sucrose solution and section coronally on a cryostat (e.g., 40 µm sections).

    • Perform immunohistochemistry using a primary antibody against c-Fos and a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

    • Image the sections using a microscope and quantify the number of c-Fos positive cells in the brain region of interest (e.g., dorsal striatum, nucleus accumbens).

  • Data Analysis: Compare the density of c-Fos positive cells between experimental groups.

Workflow for Cross-Validation

A logical workflow is essential for systematically cross-validating pharmacological data with genetic models.

CrossValidation_Workflow cluster_pharmacology Pharmacological Arm cluster_genetics Genetic Arm cluster_experiment Experimental Paradigm cluster_analysis Data Analysis & Interpretation WT_Vehicle Wild-Type + Vehicle Behavior Behavioral Assay (e.g., Locomotion) WT_Vehicle->Behavior Molecular Molecular Assay (e.g., c-Fos IHC) WT_Vehicle->Molecular WT_SKF83509 Wild-Type + this compound WT_SKF83509->Behavior WT_SKF83509->Molecular KO_Vehicle D1R KO + Vehicle KO_Vehicle->Behavior KO_Vehicle->Molecular Comparison Compare Behavioral & Molecular Outcomes Behavior->Comparison Molecular->Comparison Conclusion Draw Conclusions on D1 Receptor Function Comparison->Conclusion

Diagram 2: Experimental Workflow for Cross-Validation.

Conclusion

The cross-validation of pharmacological data obtained with this compound and the phenotype of D1 receptor genetic models is a powerful strategy to delineate the role of the D1 receptor in various physiological and pathological processes. While this compound offers the advantage of acute and reversible receptor blockade, genetic models provide a high degree of target specificity. A combined approach, as outlined in this guide, allows for a more robust and nuanced understanding of dopamine D1 receptor function, which is critical for the development of novel therapeutics targeting this system. Researchers should remain mindful of the potential for developmental compensations in knockout models and off-target effects of pharmacological agents.

References

A Comparative Analysis of SKF 83509 and SKF 83959: Two Benzazepines with Divergent Actions at the Dopamine D1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two structurally related benzazepine derivatives, SKF 83509 and SKF 83959. While both compounds target the dopamine D1 receptor, their pharmacological profiles diverge significantly, positioning them as valuable and distinct tools for neuroscience research and drug development. This document summarizes their binding affinities, functional activities, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundSKF 83959
Primary Target Dopamine D1 ReceptorDopamine D1-like Receptors
Mechanism of Action Selective AntagonistPartial Agonist / Biased Ligand
D2 Receptor Activity NoneLow Affinity
Signaling Pathway Blocks Gs/olf-coupled adenylyl cyclase activationPartial activation of Gs/olf-coupled adenylyl cyclase; contested role in Gq-coupled phospholipase C activation

Pharmacological Profile: A Tale of Two Ligands

This compound and SKF 83959, despite their structural similarities, exhibit contrasting interactions with the dopamine D1 receptor and its associated signaling cascades.

This compound is a desmethyl analog of the well-characterized D1 antagonist, SCH 23390. It is a potent and selective antagonist of the dopamine D1 receptor with no reported activity at the D2 receptor[1]. Its primary mechanism of action is the blockade of D1 receptor-mediated activation of adenylyl cyclase.

SKF 83959 , on the other hand, presents a more complex pharmacological profile. It is generally characterized as a D1-like receptor partial agonist[2]. However, its downstream signaling effects have been a subject of debate within the scientific community. Early studies suggested that SKF 83959 might be a biased agonist, preferentially activating the Gq-coupled phospholipase C (PLC) pathway over the canonical Gs/olf-coupled adenylyl cyclase (AC) pathway[3]. More recent and in-depth studies, however, have challenged this view, suggesting that SKF 83959 is a partial agonist at the adenylyl cyclase pathway and does not significantly activate PLC at D1 receptors[4][5]. Some research also indicates that under certain conditions, SKF 83959 can act as a D1 receptor antagonist[6][7].

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and SKF 83959, providing a direct comparison of their binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki in nM)
CompoundDopamine D1Dopamine D2Dopamine D3Dopamine D5Reference
This compound 70.2No activity reported--[1]
SKF 83959 1.189203997.56[2]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity Data
CompoundAssayParameterValueReference
This compound Dopamine-stimulated Adenylyl CyclaseActivityPotent Antagonist[1]
SKF 83959 Adenylyl Cyclase ActivationIntrinsic Activity~35% (relative to dopamine)[4]
SKF 83959 D1 Receptor BindingK0.52.5 ± 0.2 nM[4]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and SKF 83959 can be understood by examining their influence on the primary signaling pathways downstream of the dopamine D1 receptor.

Canonical D1 Receptor Signaling: The Adenylyl Cyclase Pathway

The canonical signaling pathway for the D1 receptor involves its coupling to the Gs/olf G-protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.

This compound acts as a competitive antagonist at the D1 receptor, preventing dopamine from binding and initiating this signaling cascade.

Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor SKF_83509 SKF_83509 SKF_83509->D1_Receptor Gs_olf Gs/olf D1_Receptor->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

This compound blocks D1 receptor signaling.

SKF 83959 , as a partial agonist, binds to the D1 receptor and elicits a submaximal activation of the adenylyl cyclase pathway compared to the full agonist dopamine.

SKF_83959 SKF_83959 D1_Receptor D1 Receptor SKF_83959->D1_Receptor Gs_olf Gs/olf D1_Receptor->Gs_olf Partially Activates AC Adenylyl Cyclase Gs_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

SKF 83959 partially activates D1 signaling.
Contested D1 Receptor Signaling: The Phospholipase C Pathway

The involvement of the D1 receptor in activating the Gq-coupled PLC pathway, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), is a topic of ongoing research. While some studies have proposed that SKF 83959 is a biased agonist for this pathway, other significant evidence contradicts this, suggesting that PLC activation is not a primary downstream effect of D1 receptor stimulation by this compound[3][4][5].

Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound and SKF 83959. Specific parameters may vary between individual studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

cluster_0 Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis Receptor_Prep Receptor Preparation (e.g., brain tissue homogenate or cells expressing D1 receptor) Incubation Incubate receptor prep, radioligand, and test compound Receptor_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]SCH 23390) Radioligand->Incubation Test_Compound Test Compound (this compound or SKF 83959) Test_Compound->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Competition_Curve Generate competition curve (Bound radioactivity vs. [Test Compound]) Scintillation->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff equation IC50->Cheng_Prusoff

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the dopamine D1 receptor.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled D1 receptor ligand (e.g., [³H]SCH 23390) and varying concentrations of the unlabeled test compound (this compound or SKF 83959).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Membrane_Prep Membrane Preparation (containing D1 receptors) Incubation Incubate membranes with reaction mix and test compound Membrane_Prep->Incubation ATP_Mix Reaction Mixture (containing ATP, Mg2+, and phosphodiesterase inhibitor) ATP_Mix->Incubation Test_Compound Test Compound (this compound or SKF 83959) +/- Dopamine Test_Compound->Incubation Termination Terminate reaction Incubation->Termination cAMP_Quant Quantify cAMP produced (e.g., via radioimmunoassay or ELISA) Termination->cAMP_Quant Dose_Response Generate dose-response curve (cAMP production vs. [Test Compound]) cAMP_Quant->Dose_Response EC50_IC50 Determine EC50 (for agonists) or IC50 (for antagonists) Dose_Response->EC50_IC50

Workflow for an adenylyl cyclase assay.

Methodology:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the D1 receptor.

  • Reaction Setup: Incubate the membranes in a buffer containing ATP, magnesium ions, and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Compound Addition:

    • To test for agonist activity (for SKF 83959), add varying concentrations of the compound.

    • To test for antagonist activity (for this compound), add a fixed concentration of a D1 agonist (e.g., dopamine) and varying concentrations of the test compound.

  • Incubation and Termination: Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C) and then stop it.

  • cAMP Measurement: Quantify the amount of cAMP produced using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot cAMP concentration against the log of the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

This compound and SKF 83959 are valuable pharmacological tools with distinct mechanisms of action at the dopamine D1 receptor. This compound serves as a selective D1 antagonist, making it a useful tool for investigating the consequences of blocking D1 receptor signaling. In contrast, SKF 83959's profile as a D1-like partial agonist, with its complex and debated signaling properties, makes it a probe for exploring biased agonism and non-canonical dopamine receptor signaling. A clear understanding of their differential pharmacology is crucial for the accurate interpretation of experimental results and for the rational design of novel therapeutics targeting the dopaminergic system. Researchers should carefully consider the specific experimental question and the nuanced pharmacology of these compounds when selecting the appropriate tool for their studies.

References

A Comparative Analysis of SKF 83509 and Other Benzazepines for Dopamine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the benzazepine compound SKF 83509 with other notable benzazepines, focusing on their pharmacological properties at dopamine receptors. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in neuroscience and drug discovery. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.

Introduction to Benzazepines and Dopamine Receptors

Benzazepines are a class of chemical compounds that feature a fused benzene and azepine ring system. Many derivatives of this scaffold have been synthesized and characterized for their potent and often selective activity at various neurotransmitter receptors, particularly dopamine receptors. Dopamine receptors, which are G protein-coupled receptors (GPCRs), are pivotal in numerous physiological processes, including motor control, motivation, reward, and cognitive function. They are broadly classified into two families: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[1][2][3][4] The distinct signaling pathways of these receptor subtypes make them critical targets for therapeutic intervention in a range of neurological and psychiatric disorders.

Comparative Pharmacological Profile

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other selected benzazepines for dopamine D1 and D2 receptors. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values indicate greater potency in functional assays.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Benzazepines

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2 Ki / D1 Ki)Reference
This compound 70.2No activity reported-[5]
Fenoldopam High affinity (D1 agonist)No significant affinityHighly Selective for D1[6][7]
SCH 23390 0.2> 2500> 12500[8][9]
SKF 81297 Potent D1 agonist-Selective D1 agonist[10][11]
SKF 82958 47318.25[12]

Table 2: Functional Activity (cAMP Assays) of Selected Benzazepines

CompoundFunctional ActivityReceptor TargetPotency (EC50/IC50, nM)Reference
This compound AntagonistD1-[5]
Fenoldopam AgonistD1-[6][7]
SCH 23390 AntagonistD1-[8][9][13]
SKF 81297 AgonistD1-[14]
SKF 82958 Full AgonistD1491[12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Dopamine D1 Receptor Signaling Pathway

D1_Signaling cluster_membrane Cell Membrane D1_Receptor D1 Receptor Gs Gs/olf D1_Receptor->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC stimulates Ligand D1 Agonist (e.g., SKF 81297, SKF 82958) Ligand->D1_Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Cell Membrane D2_Receptor D2 Receptor Gi Gi/o D2_Receptor->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion blocked Gi->AC inhibits Ligand D2 Agonist Ligand->D2_Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activation reduced Downstream Downstream Cellular Effects PKA->Downstream reduced phosphorylation

Experimental Workflow: Radioligand Binding Assay

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells or tissue expressing D1/D2 receptors) Incubation Incubate membranes, radioligand, and varying concentrations of competitor Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]SCH 23390 for D1) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis (e.g., Cheng-Prusoff equation to determine Ki) Scintillation->Analysis

Experimental Workflow: cAMP Functional Assay

cAMP_Assay cluster_prep Preparation cluster_treatment Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293 cells expressing dopamine receptors) Stimulation Stimulate with agonist (for antagonists, pre-incubate with antagonist then stimulate with agonist) Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, AlphaScreen, or ELISA) Lysis->Detection Data_Analysis Data Analysis (Dose-response curves to determine EC50 or IC50) Detection->Data_Analysis

Detailed Experimental Protocols

Radioligand Binding Assay for Dopamine D1/D2 Receptors

This protocol outlines a general method for determining the binding affinity of a test compound for dopamine D1 and D2 receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum) or cells heterologously expressing the dopamine receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a selective radioligand (e.g., [3H]SCH 23390 for D1 receptors or [3H]spiperone for D2 receptors).[15]

    • The prepared cell membranes.

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • For determining non-specific binding, a high concentration of a known D1 or D2 antagonist (e.g., unlabeled SCH 23390 or haloperidol) is used.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[16]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

cAMP Functional Assay for Dopamine D1/D2 Receptors

This protocol describes a general method to assess the functional activity (agonist or antagonist) of a test compound at dopamine D1 and D2 receptors by measuring changes in intracellular cAMP levels.

1. Cell Culture and Plating:

  • Cells stably or transiently expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells) are cultured under standard conditions.

  • Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

2. Compound Treatment:

  • For Agonist Testing: The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with a range of concentrations of the test compound.

  • For Antagonist Testing: Cells are pre-incubated with a range of concentrations of the test compound for a specific period. Then, a fixed concentration of a known agonist (e.g., dopamine or a selective D1/D2 agonist) is added to stimulate cAMP production (for D1) or inhibit forskolin-stimulated cAMP production (for D2).

3. Cell Lysis and cAMP Detection:

  • After the incubation period, the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA) technologies.[17]

4. Data Analysis:

  • For Agonist Testing: The data is plotted as cAMP concentration versus the log of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

  • For Antagonist Testing: The data is plotted as the response (e.g., % inhibition of the agonist effect) versus the log of the antagonist concentration. An IC50 (the concentration of antagonist that inhibits 50% of the agonist response) is determined from the dose-response curve.

Conclusion

This guide provides a comparative overview of this compound and other key benzazepine-based dopamine receptor ligands. The data presented highlights the diverse pharmacological profiles within this chemical class, ranging from selective D1 antagonists like this compound and SCH 23390 to potent D1 agonists such as SKF 81297 and SKF 82958. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers to design and interpret experiments aimed at elucidating the complex roles of dopamine receptor signaling in health and disease. The careful selection of these pharmacological tools, based on their specific affinities and functional activities, is crucial for advancing our understanding of the dopaminergic system and for the development of novel therapeutics.

References

Validating the Selectivity of SKF 83509: A Comparative Guide for New Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a pharmacological tool's selectivity is paramount. This guide provides a comprehensive comparison of SKF 83509, a selective dopamine D1 receptor antagonist, with other common alternatives, supported by experimental data and detailed protocols to facilitate its validation in novel experimental models.

This compound serves as a valuable tool in dissecting the role of the dopamine D1 receptor in various physiological and pathological processes. Its utility, however, is contingent on a thorough understanding of its binding profile and potential off-target effects. This guide aims to provide a clear, data-driven overview of this compound's selectivity and equip researchers with the necessary methodologies to confidently assess its performance in their specific experimental contexts.

Performance Comparison: this compound vs. Alternatives

To objectively evaluate the selectivity of this compound, its binding affinities (Ki) at the primary target (Dopamine D1 Receptor) and key off-target receptors are compared with those of other widely used dopamine D1 receptor antagonists, such as SCH 23390. The following tables summarize the available quantitative data from radioligand binding assays.

Table 1: Dopamine Receptor Binding Profile

CompoundD1 (Ki, nM)D2 (Ki, nM)D5 (Ki, nM)
This compound 70.2[1]No activity reported-
SCH 233900.2> 50000.3

Table 2: Off-Target Receptor Binding Profile

Compound5-HT2C (Ki, nM)α2-Adrenergic (pKi)Dopamine Transporter (DAT) (IC50, µM)Noradrenaline Transporter (NET)
This compound (and related compounds) -6.41 (for SKF 83959)[2]5.7 (for SKF-83566)[3]Moderate affinity (for SKF 83959)[2]
SCH 233909.3---

Note: Data for this compound off-target interactions is limited. The provided values for adrenergic and transporter binding are for the related compounds SKF 83959 and SKF-83566, respectively, and should be interpreted with caution.

Experimental Protocols for Selectivity Validation

To validate the selectivity of this compound in new experimental models, the following detailed protocols for radioligand binding assays and functional cAMP assays are provided.

Radioligand Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of this compound for a receptor of interest.

a. Membrane Preparation:

  • Homogenize tissue or cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in a fresh assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

b. Binding Reaction:

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • A known concentration of a suitable radioligand for the target receptor (e.g., [3H]-SCH 23390 for the D1 receptor).

    • Increasing concentrations of this compound (or the unlabeled competitor).

    • Membrane preparation (typically 20-100 µg of protein).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

c. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

d. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This protocol assesses the functional antagonism of this compound at Gs-coupled receptors (like the D1 receptor) by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

a. Cell Culture and Plating:

  • Culture cells expressing the D1 receptor (e.g., HEK293 or CHO cells) in an appropriate growth medium.

  • Plate the cells in a 96-well plate at a suitable density and allow them to attach overnight.

b. Antagonist Incubation:

  • Wash the cells with a serum-free medium or assay buffer.

  • Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes at 37°C.

c. Agonist Stimulation:

  • Add a known concentration (typically the EC80) of a D1 receptor agonist (e.g., dopamine or SKF 81297) to the wells.

  • Incubate the plate for 15-30 minutes at 37°C to stimulate cAMP production.

d. Cell Lysis and cAMP Measurement:

  • Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

  • Measure the intracellular cAMP levels using a suitable detection method, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF)

    • Enzyme-Linked Immunosorbent Assay (ELISA)

    • Luminescence-based assays

e. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.

  • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production.

Visualizing a Validated Workflow and Signaling Pathways

To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell/Tissue Preparation membrane_prep Membrane Isolation cell_culture->membrane_prep functional_assay Functional cAMP Assay cell_culture->functional_assay Input binding_assay Radioligand Binding Assay membrane_prep->binding_assay Input ic50_determination IC50 Determination binding_assay->ic50_determination functional_assay->ic50_determination ki_calculation Ki Calculation ic50_determination->ki_calculation Selectivity Profile Selectivity Profile ki_calculation->Selectivity Profile

Caption: Workflow for validating antagonist selectivity.

D1_signaling_pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates SKF_83509 This compound SKF_83509->D1R Blocks Gs Gs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

Caption: Dopamine D1 receptor signaling pathway.

By employing the provided comparative data and detailed experimental protocols, researchers can confidently validate the selectivity of this compound in their unique experimental models, ensuring the reliability and accuracy of their findings. This rigorous approach is essential for advancing our understanding of the dopamine system and for the development of novel therapeutics.

References

A Researcher's Guide to SKF 83509 and its Alternatives for Dopamine D1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricacies of dopamine D1 receptor signaling, the selection of a precise pharmacological tool is paramount. SKF 83509 has long been utilized as a selective D1 receptor antagonist. However, a comprehensive understanding of its performance characteristics in comparison to other available tools is crucial for the robust design and accurate interpretation of experimental data. This guide provides a detailed comparison of this compound with its primary alternative, SCH 23390, and other related compounds, supported by experimental data and detailed protocols.

Comparative Pharmacological Profile

A critical aspect of a pharmacological tool is its binding affinity and selectivity for the target receptor. The following tables summarize the binding affinities (Ki) of this compound and its alternatives at the dopamine D1 receptor and key off-target sites.

CompoundDopamine D1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Selectivity (D2/D1)
This compound 70.2[1]No significant activityHigh
SCH 23390 0.2 - 0.3[2]> 5000> 16,667

Table 1: Comparative Binding Affinities at Dopamine Receptors. Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki at the D2 receptor to the Ki at the D1 receptor.

It is crucial to consider the broader off-target binding profile of these compounds to avoid confounding experimental results.

CompoundDopamine Transporter (DAT) (IC50, µM)Serotonin 5-HT2 Receptor (Ki, nM)Serotonin 5-HT1C Receptor (Ki, nM)α2-Adrenergic Receptor (pKi)
This compound Data not available for this compound. However, the related compound SKF-83566 is a competitive DAT inhibitor with an IC50 of 5.7 µM .Data not availableData not availableData not available
SCH 23390 Data not availableHigh affinityHigh affinityData not available
SKF 83959 Moderate affinity for noradrenaline transporterData not availableData not available6.41

Experimental Protocols

To facilitate the replication of studies using these pharmacological tools, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Dopamine D1 Receptor Affinity

This protocol is adapted from studies characterizing the binding of D1 receptor antagonists.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D1 receptors (e.g., rat striatum).

  • [³H]-SCH 23390 (radioligand).

  • Test compound (e.g., this compound).

  • Unlabeled SCH 23390 (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, [³H]-SCH 23390 at a concentration near its Kd (e.g., 0.3 nM), and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of unlabeled SCH 23390 (e.g., 1 µM) to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of the plate through the filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Antagonism

This protocol measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Objective: To determine the functional potency (IC50) of a D1 receptor antagonist.

Materials:

  • A cell line expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • A D1 receptor agonist (e.g., SKF 81297 or dopamine).

  • The test antagonist (e.g., this compound or SCH 23390).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the antagonist for a specified time (e.g., 15-30 minutes).

  • Add the D1 receptor agonist at a concentration that elicits a submaximal response (e.g., its EC80).

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP levels in each well using the chosen detection method.

  • Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Signaling and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D1R Activates Antagonist This compound / SCH 23390 Antagonist->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D1 Receptor Signaling Pathway

Radioligand_Binding_Workflow A Prepare reagents: - Cell membranes with D1R - [3H]-SCH 23390 (Radioligand) - Test Compound (e.g., this compound) - Unlabeled SCH 23390 B Incubate reagents in 96-well plate A->B C Filter to separate bound and free radioligand B->C D Measure radioactivity with scintillation counter C->D E Analyze data to determine IC50 and Ki D->E

Radioligand Binding Assay Workflow

Logical_Comparison cluster_SKF This compound cluster_SCH SCH 23390 SKF_D1 High D1 Affinity (Ki = 70.2 nM) SCH_D1 Very High D1 Affinity (Ki = 0.2-0.3 nM) SKF_D2 No D2 Activity SCH_D2 Very Low D2 Activity SKF_OffTarget Potential DAT Inhibition (via related compounds) SCH_OffTarget 5-HT2 & 5-HT1C Affinity

Pharmacological Profile Comparison

Conclusion

Both this compound and SCH 23390 are valuable tools for studying the dopamine D1 receptor. SCH 23390 offers significantly higher affinity for the D1 receptor, which may be advantageous for certain applications. However, its notable affinity for serotonin receptors must be taken into account. This compound, while having a lower affinity, demonstrates high selectivity over the D2 receptor. The potential for off-target effects, particularly on the dopamine transporter by related SKF compounds, warrants careful consideration and appropriate control experiments. The choice between these pharmacological tools should be guided by the specific experimental question, the required potency, and the potential for confounding off-target effects. Researchers are encouraged to consult the primary literature and consider performing their own characterizations within their experimental systems to ensure the validity of their findings.

References

A Researcher's Guide to Control Experiments for SKF 83509 in Dopamine D1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of SKF 83509 with alternative compounds for researchers investigating the dopamine D1 receptor. It includes detailed experimental protocols and supporting data to facilitate the design of robust and well-controlled studies.

This compound is recognized primarily as a selective antagonist for the dopamine D1 receptor. However, the scientific literature presents a degree of complexity, with some studies suggesting it may exhibit partial agonist activity under certain conditions. Furthermore, investigations into related benzazepine compounds have revealed potential off-target interactions. This guide aims to equip researchers with the necessary information to navigate these nuances and select the most appropriate controls for their experimental designs.

Performance Comparison of D1 Receptor Ligands

To objectively evaluate the pharmacological profile of this compound, it is essential to compare its binding affinity and functional potency against well-characterized control compounds. The following table summarizes key quantitative data for this compound and standard alternatives.

CompoundPrimary TargetMechanism of ActionBinding Affinity (Ki) for D1 Receptor (nM)Functional Potency (EC50/IC50) (nM)Key Off-Target Interactions
This compound Dopamine D1 ReceptorAntagonist (with potential partial agonist activity)70.2[1]Varies by assayLimited data on broad off-target profile; reported to have no activity at D2 receptors.[1]
SCH 23390 Dopamine D1/D5 ReceptorsAntagonist (Standard Negative Control)0.2 - 0.3[2][3][4]Potent antagonist activityHigh affinity for 5-HT2 and 5-HT1C receptors, allosteric modulator of Sigma-1 receptors.[2][5]
SKF 81297 Dopamine D1/D5 ReceptorsAgonist (Standard Positive Control)1.99 - 15[6]1.4 - 4.7[6][7]Lower affinity for other dopamine receptor subtypes.
Dopamine Dopamine ReceptorsEndogenous Agonist ~15 (D2) - higher for D1 (assay dependent)[8]12 - 280 (assay dependent)[9]Binds to all dopamine receptor subtypes.
SKF 83959 Dopamine D1 ReceptorControversial (Reported as biased agonist/antagonist)2.5[10]Partial agonist at cAMP and β-arrestin signaling.[10]Moderate affinity for D2 receptors and alpha2-adrenoceptors.[11]

Key Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for characterizing D1 receptor ligands are crucial. Below are protocols for fundamental binding and functional assays.

Radioligand Binding Assay for D1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-SCH 23390 (a high-affinity D1 antagonist).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled D1 ligand (e.g., 10 µM cis(Z)-flupenthixol).[12]

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the test compound and [³H]-SCH 23390 to desired concentrations in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-SCH 23390 (at a concentration near its Kd, e.g., 0.3 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.[12]

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).[12]

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in D1 receptor signaling. This can determine if a compound is an agonist, antagonist, or inverse agonist.

Materials:

  • Live cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Test compound (e.g., this compound).

  • D1 receptor agonist (e.g., Dopamine or SKF 81297) for antagonist mode.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the D1 receptor-expressing cells into a 96-well plate and culture overnight.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor for a short period (e.g., 10-30 minutes) to prevent cAMP breakdown.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration of a D1 agonist (typically at its EC80 concentration).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC50.

Visualizing Pathways and Workflows

To further clarify the experimental context, the following diagrams illustrate the D1 receptor signaling pathway and a typical experimental workflow for characterizing a novel D1 ligand.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine / Agonist D1R D1 Receptor Dopamine->D1R Antagonist This compound / SCH 23390 Antagonist->D1R Gs Gs D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylation

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental_Workflow cluster_screening Initial Screening cluster_functional Functional Characterization cluster_selectivity Selectivity & Off-Target Profiling cluster_conclusion Pharmacological Profile PrimaryBinding Primary Binding Assay ([³H]-SCH 23390 Displacement) Determine_Ki Determine Ki for D1 Receptor PrimaryBinding->Determine_Ki Functional_Agonist Functional Assay (Agonist Mode) cAMP Accumulation Determine_Ki->Functional_Agonist Functional_Antagonist Functional Assay (Antagonist Mode) cAMP Accumulation Determine_Ki->Functional_Antagonist Selectivity_Panel Receptor Selectivity Panel (D2, D3, D4, D5, 5-HT, Adrenergic, etc.) Determine_Ki->Selectivity_Panel Determine_Efficacy Determine EC50 and Emax Functional_Agonist->Determine_Efficacy Determine_Potency Determine IC50 Functional_Antagonist->Determine_Potency Conclusion Define Pharmacological Profile (Affinity, Potency, Selectivity) Determine_Efficacy->Conclusion Determine_Potency->Conclusion Off_Target_Analysis Analyze Off-Target Interactions Selectivity_Panel->Off_Target_Analysis Off_Target_Analysis->Conclusion

Caption: Experimental Workflow for D1 Ligand Characterization.

References

Safety Operating Guide

Navigating the Disposal of SKF Components: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists utilizing SKF products are advised to adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. Although a specific product under the name "SKF 83509" is not found, the proper disposal of SKF components, such as bearings and seals, follows a general protocol emphasizing material segregation and recycling.

Immediate Safety and Handling:

Prior to disposal, ensure that any residual lubricants or chemicals are managed appropriately. While many SKF products are not classified as hazardous, they may be contaminated with substances that are.[1] Always consult the Safety Data Sheet (SDS) of any associated lubricants or cleaning agents for specific handling instructions. Personal Protective Equipment (PPE), including gloves and safety goggles, should be worn if there is a risk of splash or direct contact with residual materials.[2][3]

Step-by-Step Disposal Protocol:

  • Decontamination: If the component has been in contact with hazardous materials, it must be decontaminated in accordance with laboratory protocols and local regulations.

  • Segregation of Materials: SKF bearings and seals are composed of various materials that should be separated for recycling.[4] This includes steel, brass, and polymers.[4]

  • Residual Lubricant Removal: Any remaining grease or oil should be carefully removed and collected for disposal as industrial waste.[4] Do not dispose of lubricants down the drain.

  • Component Disassembly: Where feasible, disassemble the component to separate different materials. For instance, brass cages should be recycled as pure brass, and polymer cages as plastic.[4] Steel components can be recycled as metallic material.[4][5]

  • Packaging and Labeling: Use clearly labeled, leak-proof containers for storing waste materials prior to disposal.[5] Ensure containers are in good condition to prevent leaks or reactions with the waste.[5]

  • Licensed Disposal: All waste materials should be sent to a licensed treatment or disposal facility.[4][5] Handling and transportation of waste should be conducted by trained personnel or licensed contractors.[5]

Quantitative Data Summary:

Component MaterialDisposal MethodKey Considerations
Steel (Rings, Rolling Elements, Cages)RecyclingCan be recycled almost indefinitely without loss of properties.[4] Often, the entire bearing can be recycled as steel without disassembly if the cage is also steel.[5]
Brass (Cages)RecyclingRequires special attention due to potential lead content; recycle as pure brass when possible.[4]
Polymers (Cages, Seals)Recycling/DisposalSome polymers like PA66 and PA46 can be recycled as plastic. Others, such as PEEK, may be more difficult to recycle.[4] Nitrile rubber (NBR) is a common sealing material.[2]
Lubricants (Grease, Oil)Industrial Waste DisposalCollect and dispose of according to local environmental legislation at an industrial waste facility.[4]

Experimental Protocols:

While this document does not cite specific experimental protocols, the principles of safe laboratory practice and chemical handling are paramount. Before initiating any disposal procedure, a thorough risk assessment should be conducted. This involves reviewing the SDS for all substances the SKF component has been in contact with and understanding the associated hazards.

Logical Workflow for Disposal:

start Begin Disposal Process decontaminate Decontaminate Component (if necessary) start->decontaminate remove_lubricant Remove and Collect Residual Lubricants decontaminate->remove_lubricant disassemble Disassemble Component remove_lubricant->disassemble package_lubricant Package Lubricant as Industrial Waste remove_lubricant->package_lubricant segregate Segregate Materials (Steel, Brass, Polymer) disassemble->segregate package_steel Package Steel for Recycling segregate->package_steel package_brass Package Brass for Recycling segregate->package_brass package_polymer Package Polymer for Recycling/Disposal segregate->package_polymer transport Transport to Licensed Disposal Facility package_steel->transport package_brass->transport package_polymer->transport package_lubricant->transport end_process End of Disposal Process transport->end_process

Disposal Workflow for SKF Components

For further guidance or in case of uncertainty, it is recommended to contact your local SKF representative.[5] Adherence to these procedures will help ensure a safe laboratory environment and responsible waste management.

References

Navigating Laboratory Safety: Protocols for Handling SKF Lubricating Greases

Author: BenchChem Technical Support Team. Date: December 2025

Product Identifier "SKF 83509" Not Found. General Guidance for SKF Lubricating Greases Provided.

Extensive searches for a product specifically identified as "this compound" have not yielded a corresponding chemical substance or its safety data sheet. The product code is likely incorrect or refers to a non-chemical product, as similarly numbered items in the SKF catalog are mechanical parts such as seals and bearings.

This guide provides essential safety and logistical information for the general handling of SKF lubricating greases, a common category of chemical products used in research and development settings. The following procedures are based on common information found in Safety Data Sheets (SDS) for various SKF grease products.

Disclaimer: This information is for general guidance only and is not a substitute for the specific Safety Data Sheet (SDS) for the product you are using. Always locate and consult the SDS for the exact SKF grease product before handling to ensure you have the most accurate and comprehensive safety information.

Essential Safety and Handling Information

SKF lubricating greases are typically mineral or synthetic oil-based products thickened with soap. While generally stable, they can pose hazards such as skin and eye irritation, and some may cause allergic skin reactions.[1][2][3]

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes recommended PPE for handling SKF lubricating greases.[1][2][3][4]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene rubber gloves.Prevents direct skin contact, which can cause irritation or allergic reactions.[1][2]
Eye Protection Safety goggles should be worn if there is a risk of splashing.Protects eyes from potential splashes that could cause irritation.[1][2][3]
Skin and Body Lab coat or other suitable protective clothing.Minimizes the risk of skin contact with clothing. For significant exposure risk, a protective suit may be recommended.[2]
Respiratory Generally not required under well-ventilated conditions. If mists are generated, a respirator with a P2 filter may be necessary.[1][2]Inhalation of grease mists or vapors can cause respiratory irritation. Good ventilation is the primary control measure.[1][2][3]
Operational and Disposal Plans

Adherence to proper operational and disposal procedures is vital for laboratory safety and environmental responsibility.

Handling and Storage:

  • Ventilation: Always handle SKF greases in a well-ventilated area to avoid the buildup of any potential fumes or mists.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, or using restroom facilities.[1][2][3]

  • Storage: Store grease in its original, tightly closed container in a cool, dry place away from direct sunlight and strong oxidizing agents.[1][2][3] Keep out of reach of children and away from food and drink.[1][2][3]

Spill Management:

  • Containment: For spills, prevent the grease from entering drains or surface water.[1][2][3]

  • Cleanup: Absorb the spill with an inert material such as sand or vermiculite and transfer it to a suitable, labeled waste container.[1][2][3] Minor spills can be wiped up with a cloth.[1][2][3]

Disposal:

  • Waste Collection: Collect waste grease and contaminated absorbent materials in designated, sealed containers.

  • Disposal Route: Dispose of waste grease at an industrial waste disposal facility in accordance with local, state, and federal environmental regulations.[5] Do not dispose of it in regular trash or down the drain.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of SKF lubricating greases in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion start Start consult_sds Consult Product-Specific Safety Data Sheet (SDS) start->consult_sds don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->don_ppe handle_grease Handle Grease in Well-Ventilated Area don_ppe->handle_grease spill_check Check for Spills handle_grease->spill_check clean_spill Clean Spill with Inert Absorbent spill_check->clean_spill Spill Detected remove_ppe Remove PPE spill_check->remove_ppe No Spill dispose_waste Dispose of Waste Grease & Contaminated Materials (Follow Regulations) clean_spill->dispose_waste dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for Safe Handling of SKF Lubricating Greases.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SKF 83509
Reactant of Route 2
SKF 83509

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.